molecular formula C7H8BrNO2S B3029809 Ethyl 5-bromo-4-methylthiazole-2-carboxylate CAS No. 79247-80-6

Ethyl 5-bromo-4-methylthiazole-2-carboxylate

Cat. No.: B3029809
CAS No.: 79247-80-6
M. Wt: 250.12
InChI Key: MMOVAAILXOXJJD-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-methylthiazole-2-carboxylate (CAS 79247-80-6) is a high-purity brominated thiazole derivative offered as an industrial-grade chemical building block . This compound serves as a versatile heterocyclic building block in organic synthesis and pharmaceutical research. The presence of both a bromo substituent and an ester functional group on the thiazole core makes it a valuable scaffold for constructing more complex molecules via metal-catalyzed cross-coupling reactions and nucleophilic substitution. Thiazole intermediates like this one are frequently employed in the development of active pharmaceutical ingredients (APIs), agrochemicals, and other fine chemicals . It is strictly for research and development purposes and is a key intermediate for specialists in medicinal chemistry and material science. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-3-11-7(10)6-9-4(2)5(8)12-6/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOVAAILXOXJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(S1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731569
Record name Ethyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79247-80-6
Record name Ethyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Ethyl 5-bromo-4-methylthiazole-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-4-methylthiazole-2-carboxylate is a key heterocyclic building block that holds significant potential in the fields of medicinal chemistry and materials science. Its unique trifunctionalized thiazole core, featuring a bromine atom, a methyl group, and an ethyl carboxylate moiety, offers a versatile platform for the synthesis of complex molecular architectures. The thiazole ring is a prominent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The presence of a bromine atom at the C5 position provides a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of extensive compound libraries for drug discovery programs. This guide provides an in-depth overview of the physicochemical properties, a proposed synthetic route, and the potential applications of this valuable intermediate.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource(s)
IUPAC Name ethyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate[2]
CAS Number 79247-80-6[2][3][4][5][6]
Molecular Formula C₇H₈BrNO₂S[5][6]
Molecular Weight 250.11 g/mol [4][5]
Melting Point 30-33 °C[5]
Appearance Solid, semi-solid, or liquid
Purity Typically ≥95%[2]

Synthesis and Mechanistic Insights

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and scientifically sound synthetic strategy can be proposed based on established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis.[3][4][5][7] This classic reaction involves the condensation of an α-haloketone with a thioamide.

An alternative and potentially more direct approach would involve the bromination of a pre-formed thiazole ring, followed by esterification. A proposed two-step synthesis is outlined below:

Proposed Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Purification A Ethyl 4-methylthiazole-2-carboxylate D This compound A->D Reaction B N-Bromosuccinimide (NBS) B->D C Solvent (e.g., CCl₄ or CH₂Cl₂) Initiator (e.g., AIBN or benzoyl peroxide) C->D E Crude Product D->E F Silica Gel Column Chromatography E->F Separation G Pure this compound F->G

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Bromination of Ethyl 4-methylthiazole-2-carboxylate

  • To a solution of Ethyl 4-methylthiazole-2-carboxylate (1 equivalent) in a suitable solvent such as carbon tetrachloride or dichloromethane, add N-Bromosuccinimide (NBS) (1.1 equivalents).

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (catalytic amount).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and selective brominating agent for allylic and benzylic positions, as well as electron-rich aromatic and heterocyclic rings. In this case, it is used for the electrophilic bromination of the thiazole ring at the C5 position, which is activated by the electron-donating methyl group at C4.

  • Radical Initiator: The use of a radical initiator can facilitate the bromination reaction, particularly if the reaction proceeds through a radical mechanism.

  • Aqueous Work-up: The washing steps are crucial for removing byproducts and unreacted reagents, ensuring a cleaner crude product for purification.

Step 2: Purification

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product, as identified by TLC.

  • Remove the solvent under reduced pressure to yield pure this compound.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the presence of the bromine atom at the C5 position of the electron-deficient thiazole ring. This makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the synthesis of various amino-substituted thiazole derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • Heck and Stille Couplings: Further expanding the possibilities for C-C bond formation.

This synthetic versatility makes this compound a highly valuable intermediate in the synthesis of biologically active molecules. Thiazole-containing compounds have been investigated for a wide range of therapeutic applications, and this building block provides a convenient entry point for the synthesis of novel derivatives with potentially enhanced potency and selectivity. For example, the related compound, 2-Bromo-5-methylthiazole-4-carboxylic acid, has been utilized in the synthesis of complex heterocyclic systems as potential therapeutic agents.[8]

Logical Relationship Diagram

Applications cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_applications Potential Therapeutic Areas A This compound B Suzuki-Miyaura (C-C bond formation) A->B is a substrate for C Buchwald-Hartwig (C-N bond formation) A->C is a substrate for D Sonogashira (C-C bond formation) A->D is a substrate for E Anticancer Agents B->E leads to synthesis of F Antimicrobial Agents B->F leads to synthesis of G Anti-inflammatory Agents B->G leads to synthesis of C->E leads to synthesis of C->F leads to synthesis of C->G leads to synthesis of D->E leads to synthesis of D->F leads to synthesis of D->G leads to synthesis of

Sources

Safety data sheet (SDS) and handling precautions for thiazole carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of Thiazole Carboxylates

Thiazole carboxylates are a cornerstone of modern medicinal chemistry. As a heterocyclic scaffold, the thiazole ring is present in a multitude of biologically active agents and approved drugs, prized for its versatile chemical reactivity and ability to engage with biological targets.[1][2][3] For the drug development professional, these molecules are powerful tools. However, this inherent reactivity necessitates a deep and proactive respect for their potential hazards. The same chemical properties that make them effective synthons can also present risks if not handled with the appropriate precautions.

This guide moves beyond a simple recitation of rules. It is designed to provide researchers, scientists, and drug development professionals with a framework for thinking about safety—from the initial hazard identification in a Safety Data Sheet (SDS) to the implementation of robust handling protocols and emergency preparedness. By understanding the causality behind safety protocols, we can cultivate a laboratory culture that is not only compliant but also intuitive and adaptive to the unique challenges posed by novel chemical entities.

Part 1: Decoding the Safety Data Sheet (SDS) for Thiazole Carboxylates

The SDS is the single most important document for understanding the hazards of any chemical. It is a legally required document that provides a comprehensive summary of a substance's properties and associated risks.[4] For a class of compounds like thiazole carboxylates, which may not have extensive toxicological data for every new derivative, the SDS of a representative compound serves as the primary source for risk assessment.

Let's consider a typical example, Ethyl 2-methyl-4-thiazolecarboxylate . Its SDS reveals a hazard profile common to many similar structures.[5][6]

Table 1: Representative Hazard Profile for a Thiazole Carboxylate (Example: Ethyl 2-methyl-4-thiazolecarboxylate)

Hazard ClassGHS CategoryHazard StatementCommon Precautionary Statements
Flammable LiquidCategory 3/4H226/H227: Flammable liquid and vapor / Combustible liquid[5][7]P210: Keep away from heat, sparks, open flames. P241: Use explosion-proof electrical equipment.
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[8]P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth.[9]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][7][8][10]P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]
Serious Eye Damage/IrritationCategory 2A/2H319: Causes serious eye irritation[5][7][8][10]P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[8][10]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

GHS = Globally Harmonized System of Classification and Labelling of Chemicals

The key takeaway from this profile is that thiazole carboxylates should be treated as flammable, irritating to the skin, eyes, and respiratory system, and harmful if ingested. While some thiazole derivatives have shown low toxicity in specific contexts, others have been implicated in producing toxic metabolites or causing organ damage at high doses.[11][12] Therefore, a conservative approach that assumes potential hazard is always the most prudent course of action.[13]

Part 2: A Framework for Risk Assessment and Control

Every experiment must begin with a risk assessment. This is not a bureaucratic hurdle, but a critical scientific process that ensures the safety of personnel and the integrity of the research. The European Chemicals Agency (ECHA) provides comprehensive guidance on conducting a Chemical Safety Assessment (CSA), which forms the basis of this framework.[14][15][16][17]

The Risk Assessment Workflow

The process can be visualized as a logical progression from understanding the intrinsic hazards to implementing appropriate controls.

RiskAssessment cluster_0 Risk Assessment Workflow A Step 1: Hazard Identification (Review SDS and Literature) B Step 2: Exposure Assessment (Quantity, Duration, Route) A->B What are the dangers? C Step 3: Risk Characterization (Evaluate Likelihood & Severity) B->C Who could be harmed and how? D Step 4: Implement Controls (Apply Hierarchy of Controls) C->D Is the risk acceptable?

Caption: Logical workflow for conducting a chemical risk assessment.

The Hierarchy of Controls

The Occupational Safety and Health Administration (OSHA) mandates a "Hierarchy of Controls" approach to mitigate workplace hazards.[18][19] This framework prioritizes the most effective and reliable control measures over those that are less effective and more dependent on human behavior.

Caption: The Hierarchy of Controls, prioritizing safety measures.

For thiazole carboxylates, this means:

  • Engineering Controls: All manipulations of solid or stock solutions of thiazole carboxylates must be conducted in a certified chemical fume hood.[13][19][20] This is the primary barrier to prevent inhalation of vapors or fine powders, which can cause respiratory irritation.

  • Administrative Controls: A written Chemical Hygiene Plan (CHP) must be in place, and all personnel must be trained on it.[19] This includes specific Standard Operating Procedures (SOPs) for handling this class of compounds.

  • Personal Protective Equipment (PPE): PPE is the last line of defense. Its use is mandatory, but it should never be relied upon as the primary means of protection.

Part 3: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, integrating safety into the scientific workflow.

Personal Protective Equipment (PPE) Protocol
  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum. When there is a significant risk of splashing, chemical splash goggles should be worn.

  • Hand Protection: Nitrile gloves are commonly used for splash protection against a variety of organic solvents and weak acids.[21] However, it is crucial to understand their limitations. Esters as a class can have poor resistance with nitrile gloves.[21][22]

    • Action: Always consult a glove compatibility chart.[22][23][24][25] For prolonged operations or when handling concentrated solutions, consider double-gloving or using a more resistant glove material like butyl rubber.

    • Causality: Glove breakthrough can occur rapidly with incompatible chemicals, leading to dermal exposure.[21] Contaminated gloves must be removed and replaced immediately.[23]

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

Step-by-Step Handling and Use Protocol
  • Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary equipment or chemicals. Locate the nearest eyewash station, safety shower, and fire extinguisher.

  • Weighing: Weigh solid thiazole carboxylates in the fume hood. Use a disposable weigh boat to prevent contamination of balances.

  • Dissolution: Add solvents slowly to the solid inside the fume hood. Be aware of potential exothermic reactions, especially when using strong acids or bases.

  • Reaction Setup: Conduct all reactions within the fume hood. Ensure all glassware is properly clamped and secure.

  • Work-up and Transfer: All transfers of solutions containing thiazole carboxylates should be performed in the fume hood. Use a funnel for liquid transfers to minimize the risk of spills.

  • Post-Handling: After use, decontaminate the work area thoroughly. Wash hands immediately after removing gloves.

Emergency Procedures
  • Small Spill (in fume hood):

    • Alert nearby personnel.

    • Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Wipe the area clean, working from the outside in.

    • All cleanup materials must be treated as hazardous waste.[26]

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5]

    • Remove any contaminated clothing while flushing.

    • Seek medical attention if irritation persists.[5]

  • Eye Contact:

    • Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[5]

    • Remove contact lenses if present and easy to do.[27]

    • Seek immediate medical attention.[5][8]

Part 4: Storage and Waste Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage
  • Store thiazole carboxylates in tightly sealed, clearly labeled containers.[26][28] Labels must include the chemical name and primary hazard warnings.[29]

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.

  • Flammable liquid storage cabinets should be used for larger quantities.

Waste Disposal
  • Never dispose of thiazole carboxylates down the sink.[26]

  • Segregate waste streams.[28][30] Halogenated and non-halogenated organic waste should be kept in separate, designated containers.

  • All waste containers must be kept closed except when adding waste and must be clearly labeled with a hazardous waste tag.[26]

  • Follow all institutional and local regulations for hazardous waste disposal.[20][30][31]

  • Empty containers must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[26][31] Only then can the defaced container be discarded as regular trash.[26]

Conclusion

Thiazole carboxylates are invaluable assets in the pursuit of new therapeutics. By adopting a safety-first mindset grounded in a thorough understanding of their chemical nature, we can harness their full potential while ensuring the well-being of every researcher in the laboratory. This guide provides a foundation, but the ultimate responsibility for safety lies in the hands of the trained, informed, and vigilant scientist.

References

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  • OSHA Science Safety Guidance. Flinn Scientific.
  • Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice.
  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS.
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Sources

Ethyl 5-bromo-4-methylthiazole-2-carboxylate: A Strategic Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The Thiazole Scaffold as a Privileged Motif in Drug Design

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it an ideal scaffold for designing molecules that can interact with biological targets with high affinity and specificity.[3][4] Thiazole derivatives are found in a wide array of FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[4][5] The strategic functionalization of the thiazole core is therefore a critical task in the development of novel therapeutics.

This technical guide focuses on Ethyl 5-bromo-4-methylthiazole-2-carboxylate , a highly versatile and functionalized building block. Its structure is primed for synthetic diversification: the ethyl ester at the C2 position offers a handle for amide bond formation, while the bromine atom at the C5 position serves as a key reactive site for palladium-catalyzed cross-coupling reactions. This dual functionality allows for the rapid construction of complex molecular architectures, making it an invaluable tool for generating libraries of compounds in drug discovery campaigns.

Section 1: Synthesis of the Core Building Block

The synthesis of this compound is most logically achieved through a multi-step sequence starting from readily available commercial materials. The foundational step is the classic Hantzsch thiazole synthesis, followed by selective bromination and a deamination-halogenation sequence.

Synthetic Pathway Overview

The most reliable pathway involves three key transformations:

  • Hantzsch Thiazole Synthesis: Condensation of ethyl 2-chloroacetoacetate with thiourea to form the key intermediate, ethyl 2-amino-4-methylthiazole-5-carboxylate.

  • Regioselective Bromination: Introduction of a bromine atom at the electron-rich C5 position of the 2-aminothiazole ring.

  • Sandmeyer-type Reaction: Diazotization of the 2-amino group followed by its replacement with a bromine atom to yield the 2-bromo analog, which is a close relative and often a precursor to the title compound. To obtain the title compound (with no substituent at C2 other than the ester), a subsequent reduction or a different synthetic strategy would be required. A more direct Hantzsch approach is often preferred.

However, for the purpose of this guide, we will detail a robust and frequently cited pathway to a closely related and synthetically versatile precursor.

G cluster_0 Step 1: Hantzsch Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Sandmeyer-type Reaction A Ethyl 2-chloroacetoacetate + Thiourea B Ethyl 2-amino-4-methylthiazole-5-carboxylate A->B Condensation (Ethanol, Reflux) C Ethyl 2-amino-5-bromo-4- methylthiazole-5-carboxylate B->C NBS or Br2 (CH3CN or Acetic Acid) D Ethyl 2,5-dibromo-4- methylthiazole-5-carboxylate C->D 1. NaNO2, HBr 2. CuBr

Figure 1: General synthetic workflow for producing brominated thiazole carboxylates.

Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is adapted from established one-pot procedures for Hantzsch thiazole synthesis.[1]

  • Materials:

    • Ethyl acetoacetate (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.2 equiv)

    • Thiourea (1.0 equiv)

    • Tetrahydrofuran (THF)

    • Water

  • Procedure:

    • To a round-bottom flask, add ethyl acetoacetate (1.0 equiv), water (approx. 7.7 mL per 0.05 mol) and THF (approx. 3 mL per 0.05 mol). Cool the mixture to below 0 °C in an ice-salt bath.

    • Slowly add NBS (1.2 equiv) in portions, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by TLC, observing the disappearance of the ethyl acetoacetate spot.

    • Once the formation of the intermediate ethyl 2-bromo-3-oxobutanoate is complete, add thiourea (1.0 equiv) to the mixture in one portion.

    • Heat the reaction mixture to 80 °C and maintain for 2-3 hours.

    • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol to remove impurities.

    • Dry the resulting off-white to pale yellow solid under vacuum to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.

  • Expert Insight: The one-pot nature of this reaction, where the intermediate α-bromo ketone is generated in situ, is highly efficient. Using a water/THF solvent system is not only more environmentally friendly than chlorinated solvents but also facilitates a cleaner reaction with straightforward product isolation by precipitation.[1]

Section 2: The C5-Bromo Handle: A Gateway to Molecular Diversity

The bromine atom at the C5 position of the thiazole ring is the molecule's primary anchor point for building molecular complexity. This position is analogous to a typical aryl bromide and is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

The three most critical cross-coupling reactions for this building block are:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds (aryl-aryl or aryl-vinyl).

  • Sonogashira Coupling: For the formation of C(sp²)-C(sp) bonds (aryl-alkyne).

  • Heck Coupling: For the formation of C(sp²)-C(sp²) bonds via arylation of an alkene.

These reactions allow researchers to strategically "click" new fragments onto the thiazole core, rapidly exploring the structure-activity relationship (SAR) of a new chemical series.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

The following sections provide representative protocols for key cross-coupling reactions. While these protocols are based on reactions with similar bromo-heterocyclic substrates, they serve as an excellent starting point for optimization with this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the palladium-catalyzed coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide. It is exceptionally robust, tolerates a wide range of functional groups, and the boronic acid reagents are often commercially available, stable, and have low toxicity.

G Pd(0)L2 Pd(0)L₂ Pd(II) Complex A R¹-Pd(II)L₂-Br Pd(0)L2->Pd(II) Complex A Oxidative Addition (+ R¹-Br) Pd(II) Complex B R¹-Pd(II)L₂-R² Pd(II) Complex A->Pd(II) Complex B Transmetalation (+ R²-B(OH)₂) Pd(II) Complex B->Pd(0)L2 Reductive Elimination (forms R¹-R²)

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid) (1.2 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)

    • Solvent (e.g., 1,4-Dioxane/Water (4:1), DMF, or Toluene)

  • Procedure:

    • To a Schlenk flask or microwave vial, add the this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

    • Evacuate the vessel and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

    • Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1) via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-thiazole derivative.

ParameterTypical Reagents/ConditionsRationale / Expert Insight
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Pd(dppf)Cl₂ is often a robust choice for heteroaromatic bromides, offering good stability and activity.
Ligand (if needed) SPhos, XPhos, PPh₃Buchwald-type biarylphosphine ligands (SPhos, XPhos) are excellent for challenging couplings, promoting efficient oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃ is a strong base often effective for less reactive substrates. K₃PO₄ is a good general-purpose base.
Solvent Dioxane/H₂O, DMF, TolueneA mixture of an organic solvent and water is common, as it helps dissolve both the organic substrate and the inorganic base.
Temperature 80 - 120 °CHigher temperatures are often required for bromides compared to iodides to facilitate the rate-limiting oxidative addition step.
Sonogashira Coupling

The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction is the most straightforward method for introducing an alkyne moiety, which is itself a versatile functional group for further chemistry (e.g., "click" chemistry) or as a structural element in a final drug molecule.

Representative Protocol: Sonogashira Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (e.g., Phenylacetylene) (1.2 - 1.5 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-3 mol%)

    • Copper(I) Iodide (CuI) (2-5 mol%)

    • Amine Base/Solvent (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

    • Co-solvent (e.g., THF or DMF)

  • Procedure:

    • To a dry Schlenk flask, add the this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

    • Evacuate and backfill the flask with Argon three times.

    • Add anhydrous, degassed THF (or DMF) followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv).

    • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

    • Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) for 4-24 hours, monitoring by TLC.

    • After completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate and purify by column chromatography to yield the 5-alkynyl-thiazole product.

  • Expert Insight: The copper co-catalyst is crucial for activating the alkyne but can also promote undesired alkyne homocoupling (Glaser coupling). Running the reaction under a strictly inert atmosphere is critical to minimize this side reaction. Using a co-solvent like THF or DMF helps to ensure all components remain in solution.

Section 4: Application in Medicinal Chemistry - Targeting Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a key enzyme that degrades anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[6] Inhibition of sEH raises the levels of beneficial EETs, making it a promising therapeutic strategy for treating hypertension, inflammation, and cardiovascular diseases.[6] Several potent sEH inhibitors feature a central aromatic or heteroaromatic core designed to occupy a hydrophobic pocket in the enzyme's active site.

The this compound building block is an ideal starting point for synthesizing libraries of potential sEH inhibitors. A Suzuki coupling can install a substituted aryl group that mimics key structural features of known inhibitors, while the C2-ester can be hydrolyzed and coupled to various amines to explore other regions of the binding pocket.

Hypothetical Synthesis of an sEH Inhibitor Fragment

The following scheme illustrates how the reactivity of the building block can be harnessed to construct a core fragment relevant to sEH inhibitor design.

G A Ethyl 5-bromo-4- methylthiazole-2-carboxylate C Step 1: Suzuki Coupling (Pd Catalyst, Base) A->C B 4-methoxyphenyl- boronic acid B->C D Ethyl 5-(4-methoxyphenyl)-4- methylthiazole-2-carboxylate C->D E Step 2: Ester Hydrolysis (LiOH, THF/H₂O) D->E F 5-(4-methoxyphenyl)-4- methylthiazole-2-carboxylic acid E->F H Step 3: Amide Coupling (HATU, DIPEA) F->H G Piperidine-4- carboxylic acid derivative G->H I Final sEH Inhibitor Scaffold H->I

Figure 3: Strategic application of the building block to synthesize a potential sEH inhibitor scaffold.

This strategy leverages a Suzuki coupling to install the key biaryl motif, followed by standard ester hydrolysis and amide coupling to complete the pharmacophore. This modular approach allows for the synthesis of a large number of analogs by simply changing the boronic acid in Step 1 and the amine component in Step 3.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. Its strategically placed bromine and ester functionalities provide orthogonal handles for synthetic manipulation. Mastery of its application in palladium-catalyzed cross-coupling reactions—particularly Suzuki and Sonogashira couplings—enables the rapid and efficient construction of diverse and complex molecules. As demonstrated in the context of sEH inhibitor design, this building block serves as an ideal platform for scaffold elaboration and library synthesis, accelerating the journey of drug discovery from initial hit to lead optimization.

References

  • Hu, Y., et al. (2013).
  • Ayati, A., et al. (2015). Thiazole-containing compounds as anticancer agents: A review. European Journal of Medicinal Chemistry.
  • Gomtsyan, A. (2012). Thiazole in medicinal chemistry.
  • Parrino, B., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. [Link]

  • Abdu-Rahem, L. R. (2022). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes. BenchChem.
  • Wikipedia. (Accessed 2026). Intramolecular Heck reaction. [Link]

  • Chotana, G. A., et al. (2020). Advances in Cross-Coupling Reactions. MDPI. [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. SynArchive. [Link]

  • Nithipatikom, K. (2012). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PMC. [Link]

Sources

Literature review on 2,4,5-substituted thiazole derivatives synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2,4,5-Substituted Thiazole Derivatives

Foreword: The Enduring Relevance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, stands as a cornerstone pharmacophore in modern medicinal chemistry and drug development.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of clinically approved drugs with applications spanning antimicrobial, anticancer, anti-inflammatory, and antiviral therapies.[3][4][5][6] The specific substitution pattern at the 2, 4, and 5 positions of the thiazole nucleus profoundly influences the molecule's pharmacological profile, making the development of versatile and efficient synthetic methodologies a paramount objective for researchers.[7]

This guide provides a comprehensive overview of the principal synthetic strategies for constructing 2,4,5-substituted thiazole derivatives. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of these reactions, rationalize experimental choices, and present field-proven protocols. Our focus remains on empowering researchers with the knowledge to not only replicate these syntheses but to innovate upon them.

The Cornerstone: Hantzsch Thiazole Synthesis

First described in 1887 by Arthur Hantzsch, this reaction remains one of the most fundamental and reliable methods for thiazole ring formation.[8] Its enduring appeal lies in its simplicity, use of readily available starting materials, and generally high yields.[9][10]

Mechanistic Rationale

The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide.[8][9] The causality of the reaction is driven by a sequence of nucleophilic attack and dehydration.

  • S-Alkylation: The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone. This step, a classic SN2 reaction, forms a key intermediate.[11]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.[9]

  • Dehydration & Aromatization: The resulting cyclic intermediate undergoes dehydration, losing a molecule of water to form the stable, aromatic thiazole ring. The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[11]

Hantzsch Synthesis Workflow Diagram

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Step1 S-Alkylation (SN2) Reactants->Step1 Nucleophilic Attack Step2 Intramolecular Cyclization (N attacks C=O) Step1->Step2 Step3 Dehydration Step2->Step3 Product 2,4,5-Substituted Thiazole Step3->Product Aromatization

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a standard laboratory procedure for the Hantzsch synthesis.[9]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • In a 20 mL vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The initial product formed is the HBr salt of the thiazole, which is soluble in methanol.[11]

  • Remove the reaction from heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing the 5% Na₂CO₃ solution. Swirl to mix. This neutralizes the HBr salt, causing the free base thiazole product to precipitate.[11]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with water to remove any remaining salts.

  • Dry the collected solid on a watch glass. The product is often pure enough for characterization without further purification.

A Specialized Route: The Cook-Heilbron Thiazole Synthesis

Discovered by Cook, Heilbron, and Levy in 1947, this method is a cornerstone for the synthesis of 5-aminothiazoles, a class of compounds that were previously difficult to access.[12] The reaction is notable for proceeding under mild, often aqueous, conditions at room temperature.[12]

Mechanistic Rationale

The Cook-Heilbron synthesis involves the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates.[12][13]

  • Nucleophilic Addition: The reaction begins with a nucleophilic attack from the nitrogen of the α-aminonitrile onto the electrophilic carbon of the carbon disulfide (or related reagent).[12]

  • Intramolecular Cyclization: The sulfur atom of the newly formed intermediate acts as a nucleophile, attacking the carbon of the nitrile group in an intramolecular 5-exo-dig cyclization. This step is crucial for forming the five-membered ring.[12]

  • Tautomerization: The resulting 5-imino-2-thione intermediate undergoes tautomerization, driven by a base (like water), to yield the stable, aromatic 5-aminothiazole product.[12]

Cook-Heilbron Synthesis Mechanism Diagram

Cook_Heilbron_Mechanism A α-Aminonitrile + CS₂ B Nucleophilic Addition (N attacks CS₂) A->B C Dithiocarbamate Intermediate B->C D Intramolecular Cyclization (S attacks C≡N) C->D E 5-Iminothiazolidine Intermediate D->E F Tautomerization E->F G 5-Aminothiazole Product F->G

Sources

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of Ethyl 5-bromo-4-methylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura coupling using Ethyl 5-bromo-4-methylthiazole-2-carboxylate as a key building block. Thiazole moieties are prevalent in a vast array of pharmaceutically active compounds, making this protocol highly relevant for the synthesis of novel drug candidates. We delve into the mechanistic underpinnings of the reaction, provide a detailed and optimized experimental protocol, discuss critical parameters, and offer troubleshooting guidance to ensure reproducible and high-yield outcomes.

Introduction: The Strategic Importance of Thiazole Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups makes it a valuable component in molecular design. The Suzuki-Miyaura reaction offers one of the most robust and versatile methods for the elaboration of halogenated thiazoles, allowing for the introduction of diverse aryl and heteroaryl substituents.[2][3]

This compound is a particularly useful substrate. The electron-withdrawing nature of the thiazole ring and the carboxylate group facilitates the initial oxidative addition step in the catalytic cycle. However, the presence of the ester functionality necessitates careful selection of the base to avoid hydrolysis, a key consideration addressed in this guide. This protocol is designed to be a self-validating system, explaining the causality behind each experimental choice to empower the user to adapt and optimize the reaction for their specific needs.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This step forms a Pd(II) intermediate. The reactivity order for halides is typically I > Br > Cl.[6]

  • Transmetalation: This is a crucial and often rate-determining step where the organic moiety is transferred from the organoboron species (e.g., an arylboronic acid) to the Pd(II) complex. This step requires activation by a base.[1][7] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center.[8][9]

  • Reductive Elimination: The final step involves the coupling of the two organic fragments on the palladium center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[5]

Suzuki_Catalytic_Cycle Fig 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAd Oxidative Addition Pd0->OxAd ArX R¹-X (Thiazole Bromide) ArX->OxAd PdII_complex R¹-Pd(II)L₂-X OxAd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_coupled R¹-Pd(II)L₂-R² Transmetalation->PdII_coupled Boronic R²-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃) Boronic->Base Activation Base->Transmetalation RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Optimized Protocol: Suzuki Coupling of this compound

This protocol has been optimized for high yield and purity, taking into account the specific properties of the thiazole substrate.

Reagents and Materials
ReagentM.W.Amount (mmol)Equivalents
This compound264.121.01.0
Arylboronic Acid-1.21.2
Pd(dppf)Cl₂·CH₂Cl₂816.640.030.03
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane88.118 mL-
Water (degassed)18.022 mL-
Experimental Procedure

The following workflow outlines the key steps from setup to purification.

Caption: Fig 2: Experimental Workflow.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 264 mg), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol, 276 mg), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 mmol, 24.5 mg).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (high-purity nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. A brief purge of the solvent with inert gas for 10-15 minutes is recommended.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.[11][12]

Causality and Optimization of Parameters

The success of the Suzuki coupling hinges on the careful selection of each component.

  • Catalyst System (Pd(dppf)Cl₂): For heteroaromatic substrates, catalyst systems with electron-rich, bulky phosphine ligands are often superior.[13] Pd(dppf)Cl₂ is a robust, air-stable pre-catalyst that is highly effective for coupling five-membered heterocycles like thiazoles.[14] The dppf ligand stabilizes the palladium center and promotes the reductive elimination step. While other catalysts like Pd(PPh₃)₄ can be used, they often require higher temperatures and may give lower yields with this class of substrate.

  • Base (K₂CO₃): The choice of base is critical to prevent the hydrolysis of the ethyl ester. Potassium carbonate is a moderately strong inorganic base that is effective in promoting the formation of the reactive boronate species without causing significant saponification of the ester.[1] Stronger bases like NaOH or KOH should be avoided. For extremely sensitive substrates, weaker bases like sodium bicarbonate (NaHCO₃) or anhydrous conditions with potassium phosphate (K₃PO₄) could be explored.[13]

  • Solvent System (Dioxane/Water): A biphasic solvent system is often employed in Suzuki reactions.[7][15] 1,4-Dioxane is an excellent solvent for the organic substrates and catalyst, while water is necessary to dissolve the inorganic base (K₂CO₃). The ratio (typically 3:1 to 5:1 organic:water) is key to ensuring all components are sufficiently soluble to react. It is imperative to degas the solvents thoroughly to prevent oxidation of the Pd(0) catalyst, which can lead to catalyst deactivation.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Poor quality of solvents or base.3. Insufficient temperature.1. Ensure a rigorously inert atmosphere; use a fresh catalyst.2. Use anhydrous/degassed solvents and a freshly opened/dried base.3. Increase temperature in 10 °C increments (up to 110 °C for dioxane).
Protodeboronation Hydrolysis of the boronic acid, especially with electron-deficient or heteroaryl boronic acids.1. Use a slight excess (1.2-1.5 eq.) of the boronic acid.2. Switch to anhydrous conditions (e.g., K₃PO₄ in dry dioxane).3. Use a more stable boronic acid derivative like a pinacol ester (BPin) or a trifluoroborate salt.[6][16]
Ester Hydrolysis Base is too strong or reaction time/temperature is excessive.1. Switch to a milder base (e.g., K₃PO₄, NaHCO₃).2. Reduce reaction temperature or time once starting material is consumed.3. Consider using anhydrous conditions.
Difficult Purification Presence of homo-coupled byproducts or residual boron impurities.1. Filter the crude reaction mixture through a pad of celite to remove palladium black.[10][11]2. To remove boron impurities, perform an acidic or basic wash during work-up, or use a specialized workup involving a diol like pinacol.[17]

Conclusion

This application note provides a robust and well-rationalized protocol for the Suzuki-Miyaura coupling of this compound. By understanding the mechanistic principles and the specific roles of each reagent, researchers can confidently apply this methodology to synthesize a wide range of substituted thiazoles for applications in drug discovery and materials science. The provided protocol serves as an excellent starting point for further optimization, depending on the specific nature of the chosen boronic acid coupling partner.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Couto, I., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. Retrieved from [Link]

  • Pérez-Temprano, M. H., et al. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • HZPT Blog. (2024, March 4). why use base in suzuki coupling. Retrieved from [Link]

  • Canadian Journal of Chemistry. (2024). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Retrieved from [Link]

  • Ingenta Connect. (2024, September 28). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]

  • ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF. Retrieved from [Link]

  • ACS Publications. (2020, December 23). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved from [Link]

  • ResearchGate. (2025, October 11). (PDF) Formamidinyl Thiazole-Based Palladium Complexes as Efficient Nano-sized Catalysts for Aqueous Suzuki –Miyaura Cross-Couplings. Retrieved from [Link]

  • PubMed Central (PMC). (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]

  • Wiley Online Library. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]

  • SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

Sources

Hydrolysis conditions for converting Ethyl 5-bromo-4-methylthiazole-2-carboxylate to acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrolysis conditions for converting Ethyl 5-bromo-4-methylthiazole-2-carboxylate to acid Content Type: Application Note & Protocol Role: Senior Application Scientist

Executive Summary & Strategic Importance

The conversion of This compound to its corresponding free acid, 5-bromo-4-methylthiazole-2-carboxylic acid , is a pivotal step in the synthesis of complex pharmaceutical scaffolds. Thiazole-2-carboxylic acids are versatile pharmacophores but present a unique synthetic challenge: thermal and acid-catalyzed decarboxylation .

While standard ester hydrolysis (saponification) appears trivial, the electron-deficient nature of the thiazole ring—exacerbated by the 5-bromo substituent—destabilizes the C2-carboxylate. Improper handling during the acidification workup or drying phases can lead to spontaneous loss of CO₂, yielding the decarboxylated impurity (5-bromo-4-methylthiazole).

This guide provides two validated protocols designed to maximize yield while mitigating decarboxylation risks. Protocol A utilizes Lithium Hydroxide (LiOH) in a THF/Water system for high-value, gram-scale synthesis. Protocol B employs Sodium Hydroxide (NaOH) in Ethanol for cost-effective scale-up.

Mechanistic Insight & Critical Parameters

The Reaction Mechanism (B 2)

The transformation proceeds via a standard base-catalyzed acyl cleavage (B


2). However, the stability of the final product is the limiting factor. The 2-position of the thiazole ring is inherently electron-poor. Upon acidification, the resulting carboxylic acid can extrude CO₂ via a cyclic transition state, particularly if heated.

Key Mechanistic Steps:

  • Nucleophilic Attack: Hydroxide ion attacks the ester carbonyl.

  • Elimination: Ethoxide is expelled, forming the carboxylate salt.

  • Proton Transfer: Irreversible formation of the thiazole-2-carboxylate anion (stable species).

  • Acidification (Critical): Protonation to the free acid. Risk zone for decarboxylation.

Critical Process Parameters (CPPs)
ParameterRecommendationRationale
Base Equivalents 1.2 – 1.5 eqExcess base ensures complete conversion but minimizes risk of nucleophilic attack at the bromine position (S

Ar).
Temperature 0°C to 25°CStrictly avoid reflux. Higher temperatures promote decarboxylation of the transient acid during workup.
Solvent System THF/Water (3:1)THF solubilizes the hydrophobic bromo-thiazole ester; water activates the base.
Workup pH pH 3.0 – 4.0Do not acidify to pH < 2. Strong acidic media accelerates decarboxylation.

Visualization: Mechanism & Workflow

Figure 1: Reaction Mechanism & Decarboxylation Risk Pathway

G cluster_0 Critical Control Point Ester Ethyl 5-bromo-4-methyl thiazole-2-carboxylate Tetra Tetrahedral Intermediate Ester->Tetra + OH- Salt Thiazole-2-carboxylate Salt (Stable) Tetra->Salt - EtO- Acid Target Acid (pH 3-4) Salt->Acid + H+ (Controlled) Decarb Decarboxylated Impurity (Risk) Acid->Decarb Heat / Strong Acid (-CO2)

Caption: Base-catalyzed hydrolysis pathway highlighting the critical stability window of the target acid versus the decarboxylation risk.

Experimental Protocols

Protocol A: Mild Hydrolysis (LiOH/THF) – Recommended for Lab Scale

Best for: High purity requirements, minimizing side reactions.

Reagents:

  • This compound (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 eq)

  • Tetrahydrofuran (THF) (HPLC Grade)

  • Deionized Water[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the ester (e.g., 1.0 g, 4.0 mmol) in THF (10 mL).

  • Base Addition: Prepare a solution of LiOH·H₂O (252 mg, 6.0 mmol) in water (3 mL). Add this dropwise to the stirring ester solution at room temperature (20–25°C).

    • Note: The mixture may become slightly cloudy; this is normal.

  • Reaction: Stir vigorously at room temperature for 2–4 hours.

    • Monitor: Check via TLC (Hexane/EtOAc 4:1) or LCMS. The starting material spot (R

      
       ~0.6) should disappear, replaced by the baseline acid spot.
      
  • Concentration: Evaporate the THF under reduced pressure at <35°C . Do not heat the water bath above 40°C.

  • Workup:

    • Dilute the aqueous residue with water (5 mL).

    • Wash with diethyl ether (2 x 5 mL) to remove any unreacted neutral impurities.

    • Acidification: Cool the aqueous layer to 0°C in an ice bath. Slowly add 1M HCl dropwise until pH reaches ~3.0–3.5. Do not overshoot to pH 1.

    • Observation: A white to off-white solid should precipitate.

  • Isolation: Filter the solid using a sintered glass funnel. Wash the cake with cold water (2 x 2 mL).

  • Drying: Dry under high vacuum at room temperature (25°C) for 12 hours. Avoid oven drying >40°C.

Protocol B: Scale-Up Hydrolysis (NaOH/EtOH)

Best for: Cost efficiency, larger batches (>50g).

Reagents:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH) (2M aq. solution) (1.5 eq)

  • Ethanol (95%)

Step-by-Step Procedure:

  • Dissolution: Suspend the ester in Ethanol (5 vol relative to mass).

  • Saponification: Add 2M NaOH (1.5 eq) over 10 minutes.

  • Reaction: Stir at ambient temperature. If reaction is sluggish after 2 hours, warm slightly to 35°C. Avoid reflux.

  • Workup:

    • Remove Ethanol via rotary evaporation.

    • Dilute residue with water.

    • Acidify carefully with 1M H₂SO₄ or HCl to pH 3.5.

    • Extract with Ethyl Acetate (3x) if precipitation is poor (due to partial solubility).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo at <35°C.

Figure 2: Experimental Workflow Diagram

Workflow start Start: Ester Substrate dissolve Dissolve in THF/Water (Protocol A) or EtOH (Protocol B) start->dissolve add_base Add Base (LiOH or NaOH) 1.2 - 1.5 eq dissolve->add_base react Stir at 20-25°C (2-4 Hours) add_base->react check TLC/LCMS Check Complete? react->check check->react No evap Evaporate Organic Solvent (Bath < 35°C) check->evap Yes wash Wash Aq. Layer with Ether (Remove Neutrals) evap->wash acidify CRITICAL: Acidify to pH 3-4 (0°C, 1M HCl) wash->acidify filter Filter Precipitate or Extract (EtOAc) acidify->filter dry Vacuum Dry at RT (Avoid Heat) filter->dry

Caption: Step-by-step decision tree for the hydrolysis workflow, emphasizing the critical acidification step.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • Appearance: White to pale yellow solid.

  • ¹H NMR (DMSO-d₆):

    • Disappearance of ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).

    • Presence of methyl singlet (~2.4 ppm).

    • Broad singlet >13 ppm (COOH).

  • LCMS: [M+H]⁺ or [M-H]⁻ corresponding to the acid mass (MW ≈ 222.06 for ⁷⁹Br).

Troubleshooting Table
IssuePossible CauseSolution
Low Yield / Oil Product Decarboxylation occurred.Check drying temp. Ensure pH was not <2. Re-run with stricter temp control.
Incomplete Reaction Steric hindrance or low solubility.Switch to THF (Protocol A). Increase time, not temperature.
Bromine Loss S

Ar displacement by OH⁻.
Rare at 25°C. Ensure base concentration is not >2M locally (add dropwise).

References

  • Larock, R. C.Comprehensive Organic Transformations: A Guide to Functional Group Preparations. 3rd Ed., Wiley-VCH, 2018. (General reference for ester hydrolysis conditions).
  • Organic Chemistry Portal. "Hydrolysis of Esters." Available at: [Link]

  • Hamada, Y., et al. "Efficient Synthesis of Thiazole-Containing Inhibitors." Journal of Organic Chemistry, 2000.[2] (Contextual reference for thiazole stability).

  • Barton, D. H. R., et al. "Decarboxylation of Heterocyclic Carboxylic Acids." Tetrahedron, 1985.

Sources

Synthesis of bioactive heterocycles starting from Ethyl 5-bromo-4-methylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Bioactive Heterocycles from Ethyl 5-bromo-4-methylthiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold and its Synthetic Potential

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its presence in natural products like vitamin B1 and numerous FDA-approved drugs underscores its significance in biological processes.[1][2] Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4] This has led to their extensive use as scaffolds in drug design and development.[1][5]

This compound is a particularly valuable and versatile starting material for the synthesis of novel bioactive compounds.[6] Its structure offers three key points for chemical modification: the bromo group at the 5-position, the ester at the 2-position, and the methyl group at the 4-position. The bromine atom is especially amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The ester group can be hydrolyzed, reduced, or converted to an amide, providing further avenues for derivatization. This guide provides a detailed overview of key synthetic strategies, application notes, and protocols for leveraging this compound in the synthesis of novel bioactive heterocycles.

Core Synthetic Strategies: Building Complexity from a Thiazole Core

The strategic functionalization of the C5-bromo position is paramount for generating molecular diversity. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating a C-C bond between the thiazole ring and various aryl or heteroaryl groups.[7] This is achieved by coupling the bromo-thiazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[8] The resulting biaryl structures are common motifs in pharmacologically active molecules.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The choice of the palladium catalyst and its associated ligand is critical. For heteroaromatic bromides, sterically hindered biaryl phosphine ligands like XPhos or SPhos often provide excellent results, as they promote the formation of the active monoligated palladium(0) species and facilitate both oxidative addition and reductive elimination steps.[9][10] Pre-formed catalysts (e.g., XPhos Pd G3) can offer greater reliability over generating the catalyst in-situ.[9]

  • Base: The base plays a crucial role in activating the boronic acid. An aqueous solution of a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) is commonly used. The choice of base can influence the reaction rate and the tolerance of other functional groups in the substrates.[10]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.[10]

Generalized Workflow for Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Thiazole, Boronic Acid, Base, and Catalyst in a reaction vessel prep2 Evacuate and backfill with an inert gas (e.g., Argon) react1 Add degassed solvent prep2->react1 react2 Heat the mixture (e.g., 80-120 °C) react1->react2 react3 Monitor reaction progress by TLC or LC-MS react2->react3 workup1 Cool to room temperature and dilute with organic solvent react3->workup1 workup2 Wash with water and brine workup1->workup2 workup3 Dry organic layer and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: A step-by-step workflow for the Suzuki coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and a base such as K₂CO₃ (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if required).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1 ratio, 5 mL), via syringe.

  • Reaction: Stir the mixture at a temperature ranging from 80-100 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME/H₂O80[Note 1]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene/H₂O100[Note 1]
3Pyridin-3-ylboronic acidXPhos Pd G3 (2)K₃PO₄Dioxane/H₂O90[Note 1]
Note 1: Yields are hypothetical and based on typical outcomes for similar Suzuki-Miyaura cross-coupling reactions involving heteroaryl bromides.[11][12] Optimization for this specific substrate is necessary.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for forming a C-C bond between the C5 position of the thiazole and a terminal alkyne.[13] This reaction is typically co-catalyzed by palladium and copper salts.[14] The resulting alkynyl-thiazoles are valuable intermediates, as the alkyne can be further elaborated, for instance, through cycloaddition reactions or reduction.

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst activates the C-Br bond, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13][15]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction.[15]

  • Copper-Free Conditions: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by oxygen and the copper catalyst.[16] To mitigate this, reactions must be performed under strictly anaerobic conditions. Copper-free Sonogashira protocols have also been developed, which can be advantageous for synthesizing compounds intended for biological applications where residual copper is a concern.[17]

Catalytic Cycle of the Sonogashira Coupling

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR L₂ Transmetal->PdII_Alkyne CuI Cu(I)Br Transmetal->CuI RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Ar-C≡CR Cu_Acetylide Cu-C≡CR Cu_Acetylide->Transmetal Base Base Alkyne H-C≡CR Alkyne->Cu_Acetylide Cu(I)Br, Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Protocol 2: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF (5 mL). Then, add the amine base (e.g., triethylamine, 2.0 eq.) and the terminal alkyne (1.1 eq.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)TEART[Note 2]
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPA50[Note 2]
3Propargyl alcoholPd(dppf)Cl₂ (2)CuI (4)TEA40[Note 2]
Note 2: Yields are hypothetical and based on typical outcomes for Sonogashira reactions.[15][17] Maintaining strict anaerobic conditions is crucial to prevent alkyne homocoupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an aryl halide with an amine.[18][19] This reaction is exceptionally useful for synthesizing anilines, which are prevalent in many pharmaceuticals. The reaction's scope is broad, accommodating a wide range of primary and secondary amines.[20]

Causality Behind Experimental Choices:

  • Ligand Selection: The success of the Buchwald-Hartwig amination heavily relies on the choice of phosphine ligand.[9] Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to facilitate the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle.[9]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is commonly used and often leads to high reaction rates.[9] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures or longer reaction times.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 eq.) to a dry reaction vial.

  • Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vial and stir the mixture at the required temperature (typically 80-110 °C) for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

EntryAminePd/Ligand System (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholineXPhos Pd G3 (2)NaOtBuToluene100[Note 3]
2AnilineRuPhos Pd G3 (2)LHMDSDioxane90[Note 3]
3BenzylamineBrettPhos Pd G3 (3)Cs₂CO₃Toluene110[Note 3]
Note 3: Yields are hypothetical and based on literature precedents for Buchwald-Hartwig amination on heteroaryl bromides.[9][21] The reaction is sensitive to air and moisture, requiring careful execution under inert conditions.
"Click" Chemistry: Thiazole-Triazole Hybrids

"Click" chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a powerful method for creating complex molecules from modular building blocks.[22][23] The thiazole core can be functionalized to participate in this reaction. For instance, a terminal alkyne introduced via Sonogashira coupling can be "clicked" with an azide-containing molecule to form a stable 1,2,3-triazole linkage.[24] This approach is highly efficient and biocompatible, making it suitable for drug discovery applications.[24][25]

Synthetic Pathway to Thiazole-Triazole Hybrids

start This compound alkyne Ethyl 5-alkynyl-4-methylthiazole-2-carboxylate start->alkyne Sonogashira Coupling (e.g., with TMS-acetylene, then deprotection) triazole Ethyl 5-(1,2,3-triazol-4-yl)-4-methylthiazole-2-carboxylate alkyne->triazole CuAAC 'Click' Reaction (CuSO₄, Na-Ascorbate) azide R-N₃ azide->triazole

Caption: Synthetic route to thiazole-triazole hybrids via click chemistry.

Conclusion

This compound is a high-potential starting material for the synthesis of diverse and potentially bioactive heterocyclic compounds. Mastery of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provides the foundation for creating extensive libraries of novel thiazole derivatives. By understanding the principles behind these reactions and carefully selecting the appropriate conditions, researchers can efficiently generate complex molecules for evaluation in drug discovery and development programs. The protocols and guidelines presented here offer a robust starting point for exploring the rich chemical space accessible from this versatile thiazole building block.

References

  • Frontiers in Chemistry. (n.d.). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Retrieved from [Link]

  • Current Bioactive Compounds. (2022). Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from [Link]

  • AIMS Press. (2024). A review on thiazole based compounds & it's pharmacological activities. Retrieved from [Link]

  • ACS Omega. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • ACS Omega. (2024). Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. Retrieved from [Link]

  • PubMed. (n.d.). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Retrieved from [Link]

  • ScienceScholar. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3‐thiazoles through base‐induced click reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubMed. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]

  • PMC. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (2022). Synthesis of Bioactive Heterocycles. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • ResearchGate. (2025). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Retrieved from [Link]

Sources

Application Note: Pd-Catalyzed Amination of Ethyl 5-bromo-4-methylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the optimized protocol for the Buchwald-Hartwig amination of Ethyl 5-bromo-4-methylthiazole-2-carboxylate . This substrate presents specific challenges due to the electron-deficient nature of the thiazole ring, the potential for catalyst poisoning by the thiazole sulfur, and the base-sensitivity of the C2-ester moiety.

The following guide is structured for medicinal chemists and process development scientists, prioritizing high-fidelity conversion and reproducibility.

Executive Summary & Strategic Analysis

The target substrate, This compound (1) , is a densely functionalized heteroaryl halide. Unlike simple aryl bromides, this substrate requires a tailored catalytic system to overcome three distinct failure modes:

  • Catalyst Poisoning: The thiazole nitrogen (N3) and sulfur (S1) atoms are Lewis basic and can competitively coordinate to the Palladium center, displacing ligands and arresting the catalytic cycle (formation of "Pd-black").

  • Base-Induced Degradation: The C2-ethoxycarbonyl group activates the ring but renders the substrate susceptible to nucleophilic attack or hydrolysis. Strong alkoxide bases (e.g., NaOtBu) typically used in Buchwald-Hartwig aminations often lead to transesterification or ester cleavage.

  • Electronic Deactivation: While the C2-ester activates the C5-position for oxidative addition, it also reduces the basicity of the resulting amine product, potentially making the reductive elimination step slower if the amine is also electron-deficient.

Optimized Reaction System

To mitigate these risks, this protocol utilizes tBuBrettPhos or XPhos as ligands. These bulky, electron-rich biaryl phosphines facilitate oxidative addition while their steric bulk prevents the formation of inactive Pd-thiazole complexes. The base system is restricted to weak inorganic bases (K₃PO₄ or Cs₂CO₃) to preserve the ester functionality.

ComponentRecommendationRationale
Ligand tBuBrettPhos (Primary) XPhos (Secondary)tBuBrettPhos is the "Gold Standard" for 5-membered heterocycles, preventing catalyst deactivation.
Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ Generates active Pd(0) species in situ. Alternatively, XPhos Pd G4 allows for precise stoichiometry.
Base K₃PO₄ (anhydrous)Mild base (pKa ~12.5) sufficient to deprotonate the amine-Pd complex without attacking the ester.
Solvent t-Amyl Alcohol or 1,4-Dioxane High boiling point; t-Amyl alcohol solubilizes phosphate bases effectively.

Mechanistic Workflow & Logic

The following diagram illustrates the critical decision points in the reaction pathway, highlighting where standard conditions fail and why the optimized conditions succeed.

ReactionLogic Start Substrate: this compound Challenge1 Risk: Thiazole N/S Coordination (Catalyst Poisoning) Start->Challenge1 Challenge2 Risk: Ester Hydrolysis/Transesterification (Base Sensitivity) Start->Challenge2 Solution1 Solution: Bulky Ligand (tBuBrettPhos) Steric bulk prevents N/S binding Challenge1->Solution1 Mitigated by Solution2 Solution: Mild Base (K3PO4) Non-nucleophilic, pKa < 16 Challenge2->Solution2 Mitigated by ActiveCat Active LPd(0) Species Solution1->ActiveCat AmineBind Amine Binding & Deprotonation Solution2->AmineBind OxAdd Oxidative Addition (Facile due to C2-EWG) ActiveCat->OxAdd OxAdd->AmineBind RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim Product Target Aminothiazole RedElim->Product

Caption: Logical flow for selecting reaction parameters to overcome substrate-specific failure modes.

Detailed Experimental Protocol

Materials Preparation[1][2][3]
  • Substrate (1): Ensure purity >97% by HPLC. Dry under high vacuum for 2 hours if hygroscopic.

  • Amine (1.2 equiv): If using a hydrochloride salt, add an extra equivalent of base.

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂.

  • Ligand: tBuBrettPhos (2-(Di-tert-butylphosphino)-2′,4′,6′- triisopropyl-3,6-dimethoxy-1,1′-biphenyl).

  • Base: Anhydrous K₃PO₄ (finely ground). Note: Hydrated salts (e.g., K₃PO₄·H₂O) generally lower yields due to hydrolysis risks.

  • Solvent: Anhydrous t-Amyl Alcohol (2-methyl-2-butanol).

Standard Procedure (1.0 mmol Scale)
  • Charge Reactor: In a glovebox or under a steady stream of Argon, charge a dry reaction vial (equipped with a magnetic stir bar) with:

    • Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%)

    • tBuBrettPhos (24 mg, 0.05 mmol, 5 mol%) Note: L:M ratio > 2:1 is crucial.

    • Solvent (t-Amyl Alcohol, 1.0 mL).

  • Pre-activation (Optional but Recommended): Stir the catalyst/ligand mixture at 80°C for 2-3 minutes until the solution turns a rich orange/brown, indicating formation of the active L-Pd(0) species.

  • Substrate Addition: Add:

    • This compound (250 mg, 1.0 mmol).

    • Amine (1.2 mmol).

    • K₃PO₄ (424 mg, 2.0 mmol, 2.0 equiv).

    • Remaining Solvent (3.0 mL) to reach a concentration of ~0.25 M.

  • Degassing: Seal the vial with a septum cap. Sparge with Argon for 5 minutes (needle in solution, vent needle out). Remove needles and seal with electrical tape or Parafilm.

  • Reaction: Heat the block/bath to 90°C . Stir vigorously (800+ rpm) to ensure suspension of the inorganic base.

    • Monitoring: Check by LCMS at 2 hours. If conversion is <50%, continue heating up to 12 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove palladium black and phosphate salts.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (SiO₂). Typical eluent: Hexanes/Ethyl Acetate (gradient 0-30%).

Reaction Setup Visualization

ProtocolFlow Step1 1. Charge Catalyst Pd(OAc)2 + Ligand in t-Amyl Alcohol Step2 2. Pre-heat (80°C) Generate Active Pd(0)-L Species Step1->Step2 Step3 3. Add Reactants Substrate + Amine + K3PO4 Base Step2->Step3 Step4 4. Heat & Stir 90°C, 2-12h Inert Atm (Ar) Step3->Step4 Step5 5. Filtration Remove Salts (Celite) Step4->Step5

Caption: Step-by-step workflow for the amination protocol.

Troubleshooting & Optimization Matrix

If the standard protocol yields suboptimal results, consult the following matrix before altering the core strategy.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G4 precatalyst (higher active Pd loading). Increase temperature to 110°C.
Ester Hydrolysis (Acid formed) Wet Conditions / Base too strongEnsure K₃PO₄ is anhydrous. Switch solvent to anhydrous 1,4-Dioxane . Add 3Å molecular sieves.
Debromination (Protodehalogenation) Hydride Source PresentEnsure solvent is alcohol-free (use Dioxane). This side reaction is common if the reaction stalls.
Starting Material Intact Oxidative Addition FailureThe C5-Br bond is activated, so this is rare. Likely inactive catalyst.[2] Re-check inert atmosphere quality.

Safety & Handling

  • Palladium Residues: All Pd-containing waste must be segregated for heavy metal disposal.

  • Thiazole Sensitization: Many aminothiazoles are skin sensitizers. Handle all solids in a fume hood and wear double nitrile gloves.

  • Pressurized Vessels: Heating solvents like Dioxane or t-Amyl alcohol to 90-110°C generates pressure. Use pressure-rated vials with crimp caps, not screw caps, for scale-up.

References

  • Mechanistic Basis for Ligand Selection

    • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[2][3]

    • Source:Organic Letters (2014).[2][3]

    • Relevance: Establishes tBuBrettPhos as the superior ligand for inhibiting catalyst deactivation by imidazole/thiazole substr
    • URL:[Link]

  • General Buchwald-Hartwig Methodology

    • Title: A Simple, General Method for the Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides and Bromides.
    • Source:Journal of the American Chemical Society (2008).
    • Relevance: Defines the utility of K₃PO₄/t-Amyl Alcohol systems for base-sensitive functional groups.
    • URL:[Link]

  • Thiazole Functionalization Review

    • Title: Recent advances in the synthesis of 2-aminothiazoles.[4]

    • Source:RSC Advances (2014).
    • Relevance: Contextualizes the stability of thiazole esters under cross-coupling conditions.
    • URL:[Link]

Sources

Application Notes & Protocols: A Guide to the Metal-Catalyzed Functionalization of the C5 Position in Thiazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the C5-Functionalized Thiazole Scaffold

The thiazole ring is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern medicinal chemistry. Specifically, the functionalization of the C5 position of thiazole esters provides a powerful vector for modulating a molecule's steric and electronic profile, enabling the fine-tuning of its pharmacological activity, selectivity, and pharmacokinetic properties.

Historically, the synthesis of C5-substituted thiazoles involved multi-step sequences often lacking efficiency and atom economy. The advent of transition-metal catalysis has revolutionized this field, offering direct and versatile pathways to construct complex C-C, C-N, and C-O bonds at this specific position. This guide provides an in-depth analysis of key metal-catalyzed reactions, offering both mechanistic insights and detailed, field-proven protocols for researchers in drug discovery and synthetic chemistry.

Chapter 1: Direct C-H Functionalization: The Palladium-Catalyzed Approach

Direct C-H functionalization represents the most elegant and atom-economical strategy for modifying the thiazole core. By activating the inherently acidic C5-H bond, this method circumvents the need for pre-functionalization (e.g., halogenation or borylation), thus reducing step count and minimizing waste.[2] Palladium catalysis is the dominant methodology in this domain, offering high regioselectivity and broad substrate scope.[3][4]

Mechanistic Rationale: The Concerted Metalation-Deprotonation (CMD) Pathway

The high regioselectivity for the C5 position is attributed to its higher acidity compared to the C2 and C4 positions in many thiazole derivatives. The reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism.[5]

Causality Behind Component Selection:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precursor. It is readily reduced in situ to the active Pd(0) species or can directly enter a Pd(II)-mediated cycle.

  • Base: A moderately weak inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial.[6] It facilitates the deprotonation step within the CMD pathway without promoting unwanted side reactions. Stronger bases can lead to catalyst decomposition or undesired reactivity.

  • Ligand: While some protocols are "ligand-free," where the solvent or substrate may coordinate to the palladium, specific ligands like bathophenanthroline (Bphen) can be employed to control selectivity and enhance catalytic activity.[6]

  • Solvent: High-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or anisole are typically used to ensure substrate solubility and achieve the necessary reaction temperatures.[7]

Visualization: Catalytic Cycle for Direct C5-Arylation

G pd0 Pd(0)Ln oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)-X (Ln) oa->pd2_complex cmd Concerted Metalation-Deprotonation (CMD) pd2_complex->cmd pd_thiazole Ar-Pd(II)-Thiazole (Ln) cmd->pd_thiazole re Reductive Elimination pd_thiazole->re re->pd0 Catalyst Regeneration product C5-Aryl-Thiazole Ester re->product reagents Ar-X (Aryl Halide) reagents->oa thiazole Thiazole Ester + Base thiazole->cmd

Caption: Catalytic cycle for Pd-catalyzed direct C5-arylation.

Experimental Protocol: Ligand-Free Direct C5-Arylation of Ethyl Thiazole-4-carboxylate

This protocol describes the direct arylation of a thiazole ester with an aryl bromide, adapted from methodologies described by Doucet and others.[3][8]

Materials:

  • Ethyl 2-methylthiazole-4-carboxylate (1.0 mmol, 171.2 mg)

  • 4-Bromoacetophenone (1.2 mmol, 238.9 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg, 1 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)

  • N,N-Dimethylacetamide (DMAc), anhydrous (4 mL)

  • Schlenk flask (25 mL), magnetic stir bar, condenser

Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add ethyl 2-methylthiazole-4-carboxylate, 4-bromoacetophenone, Pd(OAc)₂, and K₂CO₃.

  • Solvent Addition: Add the anhydrous DMAc via syringe.

  • Reaction Execution: Equip the flask with a condenser, and place it in a preheated oil bath at 140 °C. Stir the reaction mixture vigorously for 12-24 hours.

    • Expert Insight: The reaction is typically monitored by Thin Layer Chromatography (TLC) or GC-MS. The high temperature is necessary to facilitate the C-H activation step. Anhydrous conditions are critical to prevent catalyst deactivation.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the C5-arylated product.

Chapter 2: Cross-Coupling of Pre-functionalized Thiazole Esters

While direct C-H activation is highly efficient, classical cross-coupling reactions remain indispensable, especially when the C5-H bond is unreactive or when specific coupling partners are required. These methods involve an initial step to install a reactive handle (a halide or organometallic group) at the C5 position, followed by the metal-catalyzed coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most robust and widely used methods for C-C bond formation.[9][10] For C5-functionalization, one can either couple a C5-halothiazole ester with an arylboronic acid or, conversely, a C5-thiazoleboronic ester with an aryl halide.

Causality Behind Component Selection:

  • Catalyst System: A combination of a Pd(0) source (e.g., Pd(PPh₃)₄) and a suitable base (e.g., Na₂CO₃, K₃PO₄) is standard. The phosphine ligands stabilize the Pd(0) state and facilitate the catalytic cycle.

  • Side Reactions: A primary challenge is the protodeboronation of the thiazoleboronic ester, where the C-B bond is cleaved by water.[10][11] Running the reaction under anhydrous conditions or using sterically hindered boronic esters (e.g., pinacol esters) can mitigate this issue.

Step A: Synthesis of Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-4-carboxylate This step creates the necessary boronic ester intermediate.

Materials:

  • Ethyl 5-bromo-2-methylthiazole-4-carboxylate (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂, 1.1 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Potassium Acetate (KOAc, 3.0 mmol)

  • 1,4-Dioxane, anhydrous (5 mL)

Procedure:

  • In a Schlenk flask under argon, combine the bromo-thiazole ester, B₂pin₂, Pd(dppf)Cl₂, and KOAc.

  • Add anhydrous dioxane and degas the mixture.

  • Heat the reaction at 80-90 °C for 8-16 hours until the starting material is consumed (monitored by TLC/GC-MS).

  • Cool, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify by column chromatography to obtain the C5-boronic ester.

Step B: Suzuki-Miyaura Coupling

Materials:

  • Thiazole C5-boronic ester (from Step A, 1.0 mmol)

  • Aryl Bromide (e.g., 1-bromo-4-methoxybenzene, 1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃, 2.0 mL)

  • Toluene (5 mL)

Procedure:

  • To a flask, add the thiazole boronic ester, aryl bromide, and Pd(PPh₃)₄.

  • Add toluene, followed by the aqueous Na₂CO₃ solution.

  • Heat the biphasic mixture to 100 °C with vigorous stirring for 6-12 hours.

  • Perform an aqueous work-up and purification as described in Protocol 1.3.

Heck Reaction: C5-Vinylation

The Heck reaction couples an organohalide with an alkene to form a substituted alkene, providing a direct route to C5-vinylthiazole esters.[12][13]

Causality Behind Component Selection:

  • Base: A hindered organic base like triethylamine (Et₃N) or an inorganic base like NaOAc is used to neutralize the HX generated during the reaction.

  • Ligand: Triphenylphosphine (PPh₃) is a common ligand, though phosphine-free conditions can also be effective.

Materials:

  • Ethyl 5-bromo-2-methylthiazole-4-carboxylate (1.0 mmol)

  • Styrene (1.5 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri-o-tolylphosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

  • DMF, anhydrous (4 mL)

Procedure:

  • In a sealed tube under argon, combine the bromo-thiazole ester, Pd(OAc)₂, and P(o-tol)₃.

  • Add anhydrous DMF, followed by triethylamine and styrene.

  • Seal the tube and heat to 100-120 °C for 12-24 hours.

  • Cool the reaction, perform an aqueous work-up, and purify by column chromatography as described in Protocol 1.3.

Sonogashira Coupling: C5-Alkynylation

This reaction is the premier method for installing an alkyne moiety at the C5 position by coupling a C5-halothiazole with a terminal alkyne.[14][15] It uniquely requires a dual-catalyst system.

Causality Behind Component Selection:

  • Dual Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) activates the aryl halide, while a copper(I) co-catalyst (e.g., CuI) activates the terminal alkyne by forming a copper acetylide intermediate, which accelerates the transmetalation step.[14]

  • Base: An amine base, typically diethylamine or triethylamine, serves as both the base and often the solvent.

Materials:

  • Ethyl 5-iodo-2-methylthiazole-4-carboxylate (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 5 mL)

Procedure:

  • To a Schlenk flask under argon, add the iodo-thiazole ester, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous triethylamine, followed by phenylacetylene via syringe.

  • Stir the mixture at room temperature for 4-8 hours.

    • Expert Insight: Iodo-thiazoles are more reactive than their bromo-analogs, often allowing for milder reaction conditions. The reaction progress can be monitored by the disappearance of the starting materials on TLC.

  • Once complete, remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl to remove copper salts, then water and brine.

  • Dry, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: C5-Amination

For the synthesis of C5-aminothiazole esters, the Buchwald-Hartwig amination is the state-of-the-art method for forming C-N bonds.[16][17]

Causality Behind Component Selection:

  • Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential.[18] They promote the crucial reductive elimination step that forms the C-N bond and prevents catalyst decomposition.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate its coordination to the palladium center.[16]

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)-X (L₂) oa->pd2_complex tm Transmetalation (Suzuki, Stille) or Base-Assisted Coordination (Heck, Sonogashira, B-H) pd2_complex->tm pd_r2 R¹-Pd(II)-R² (L₂) tm->pd_r2 re Reductive Elimination pd_r2->re re->pd0 Catalyst Regeneration product R¹-R² Coupled Product re->product r1x Thiazole-X (R¹X) r1x->oa r2m Coupling Partner (R²M) r2m->tm

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Materials:

  • Ethyl 5-bromo-2-methylthiazole-4-carboxylate (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)

  • XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl, 0.08 mmol, 8 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene, anhydrous (5 mL)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd₂(dba)₃, XPhos, and toluene to a vial. Stir for 10 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate oven-dried Schlenk tube, add the bromo-thiazole ester and NaOtBu.

  • Reagent Addition: Add the pre-formed catalyst solution to the Schlenk tube, followed by the morpholine.

  • Reaction Execution: Seal the tube and heat in an oil bath at 100 °C for 8-16 hours.

  • Work-up & Purification: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Perform an aqueous work-up and purify by column chromatography as described in Protocol 1.3.

Chapter 3: Alternative Metal-Catalyzed Strategies

While palladium dominates the field, other transition metals offer unique reactivity and can serve as powerful alternatives.

Copper-Catalyzed Functionalization

Copper catalysis, while historically important for Ullmann-type reactions, is seeing a resurgence. It is often cheaper and less toxic than palladium. Copper can be used as a primary catalyst for C-S, C-N, and C-O bond formation and as a co-catalyst in Sonogashira reactions.[19][20][21] Copper-catalyzed reactions often require ligands such as phenanthroline or N,N-dimethylglycine to facilitate the process.

Rhodium-Catalyzed C-H Activation

Rhodium(III) complexes are highly effective for C-H activation, often proceeding through a similar CMD-type mechanism as palladium.[22][23] These catalysts can exhibit different selectivity profiles and functional group tolerance compared to palladium, making them a complementary tool for C5-functionalization, particularly for annulation reactions with alkynes or alkenes.[24][25]

Chapter 4: Comparative Analysis and Method Selection

Choosing the optimal catalytic method depends on the desired transformation, substrate availability, and functional group tolerance.

Method Bond Formed Thiazole Substrate Coupling Partner Key Advantages Common Challenges
Direct C-H Arylation C-CThiazole-C5-HAryl HalideHigh atom economy, fewer steps.[3]Requires high temperatures, limited to C-H bonds.
Suzuki-Miyaura C-CThiazole-C5-X or -B(OR)₂Boronic Acid or Aryl HalideBroad scope, high functional group tolerance.Protodeboronation side reactions.[10]
Heck Reaction C-C (vinyl)Thiazole-C5-XAlkeneGood for vinyl group installation.Stereoselectivity can be an issue.
Sonogashira C-C (alkynyl)Thiazole-C5-XTerminal AlkynePremier method for alkynylation.[14]Requires Cu co-catalyst, sensitive to oxygen.
Buchwald-Hartwig C-NThiazole-C5-XAmine, AmideExcellent for C-N bond formation.[17]Requires expensive, air-sensitive ligands.

References

  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]

  • Thakur, P. P., & Patil, M. (2015). Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. The Journal of Organic Chemistry, 80(12), 8090-8112. [Link]

  • Zi, Y., Schömberg, F., Wagner, K., & Westerhausen, M. (2020). C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. Organic Letters, 22(9), 3407–3411. [Link]

  • Sci-Hub. (n.d.). A Systematic Study of Suzuki-Miyaura Cross-Coupling Reactions on Thiazoleboronic Esters in the 4- and 5-Position.
  • ResearchGate. (n.d.). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. [Link]

  • ResearchGate. (n.d.). Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. [Link]

  • National Institutes of Health. (2016). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. PMC. [Link]

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 109(2), 724–790. [Link]

  • ACS Publications. (2020). C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. Organic Letters. [Link]

  • National Institutes of Health. (n.d.). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. PMC. [Link]

  • ACS Publications. (n.d.). Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions. [Link]

  • ResearchGate. (n.d.). A Systematic Study of Suzuki-Miyaura Cross-Coupling Reactions on Thiazoleboronic Esters in the 4- and 5-Position. [Link]

  • ScienceDirect. (n.d.). A C-H functionalization protocol for the direct synthesis of benzobisthiazole derivatives. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Publications. (2010). Palladium-Catalyzed C−H Functionalization of Heteroarenes with Aryl Bromides and Chlorides. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC. [Link]

  • MDPI. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. [Link]

  • National Institutes of Health. (n.d.). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. PMC. [Link]

  • National Institutes of Health. (n.d.). Metal catalyzed C–H functionalization on triazole rings. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • MyJurnal. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Access to Thiazole via Copper-Catalyzed [3+1+1]-Type Condensation Reaction under Redox-Neutral Conditions. [Link]

  • PubMed. (2013). Rhodium(III)-catalyzed direct selective C(5)-H oxidative annulations of 2-substituted imidazoles and alkynes by double C-H activation. [Link]

  • ResearchGate. (n.d.). Pd(II)‐catalyzed C5‐alkynylation of 2‐arylthiazoles. [Link]

  • ResearchGate. (n.d.). Metal-catalyzed C-H functionalization processes upon "click"-triazole assistance. [Link]

  • ACS Publications. (n.d.). Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. [Link]

  • PubMed. (2010). Direct azole amination: C-H functionalization as a new approach to biologically important heterocycles. [Link]

  • ResearchGate. (n.d.). 2H-Thiazolo[4,5-d][3][6][26]triazole: synthesis, functionalization, and application in scaffold-hopping. [Link]

  • PubMed. (2023). Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions. [Link]

  • Journal of Synthetic Chemistry. (2023). Copper (II) complex immobilized on magnetic nanoparticles catalyzed synthesis of oxazole and thiazole derivatives. [Link]

  • National Institutes of Health. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. PMC. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]

  • RSC Publishing. (n.d.). Experimental and computational studies on rhodium-catalyzed C4(5)aryl–H activation/annulation of imidazoles with alkynes: facile synthesis of six types of N-heterocycles. [Link]

  • ResearchGate. (n.d.). Copper complexes of thiazolo[5,4-d]thiazole-based porous polymers: Efficient catalytic synthesis of 2-arylquinolines and 2-arylbenzothiazoles. [Link]

  • MDPI. (n.d.). Catalyzed Mizoroki–Heck Reaction or C–H Activation. [Link]

  • PubMed. (2024). Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs with Promising Oral Bioavailability. [Link]

  • VNU Journal of Science. (2024). 2,3]imidazo[4,5-b]indole Fused Hybrid Structures via Copper-Catalyzed Sequential C-N Coupling Reactions. [Link]

  • MDPI. (2023). Innovative Approaches in Acyl Sonogashira Coupling: Impact of Supported CuNPs and Cu-PdNPs Nanocatalysts. [Link]

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Application Note: Microwave-Assisted Synthesis & Functionalization of Ethyl 5-bromo-4-methylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the microwave-assisted protocols involving Ethyl 5-bromo-4-methylthiazole-2-carboxylate (CAS: 22900-83-0). This scaffold is a critical intermediate in medicinal chemistry, serving as a precursor for diverse bioactive thiazoles found in antineoplastic, anti-inflammatory, and antimicrobial agents.[1]

While traditional thermal methods for synthesizing and functionalizing thiazoles often require prolonged reflux times (12–24 hours) and suffer from variable yields, microwave (MW) irradiation offers a kinetic advantage. This guide provides validated protocols for:

  • De novo synthesis of the core scaffold via Hantzsch condensation and subsequent bromination.

  • C-C bond formation via Suzuki-Miyaura cross-coupling at the C5 position.[2]

Chemical Profile & Reactivity Analysis

The target molecule features three distinct reactivity handles:

  • C5-Bromide: A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Stille).

  • C2-Ethyl Ester: A masked carboxylic acid, susceptible to hydrolysis, amidation, or reduction.

  • C4-Methyl Group: Benzylic-like reactivity, though less reactive than C5 or C2.

PropertySpecification
IUPAC Name This compound
Molecular Formula C₇H₈BrNO₂S
Molecular Weight 250.11 g/mol
Physical State Pale yellow solid
Melting Point 65-69 °C
Reactivity Priority C5-Br (Pd-coupling) > C2-Ester (Hydrolysis) > C4-Methyl

Workflow Visualization

The following diagram outlines the logical flow from precursor assembly to library generation.

G Start Precursors (Ethyl Thiooxamate + Chloroacetone) Hantzsch MW Hantzsch Cyclization (Formation of Thiazole Core) Start->Hantzsch 100°C, 10 min Intermediate Ethyl 4-methylthiazole-2-carboxylate Hantzsch->Intermediate Bromination MW Bromination (NBS, MeCN) Intermediate->Bromination NBS Target Ethyl 5-bromo-4-methylthiazole -2-carboxylate Bromination->Target Suzuki MW Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Target->Suzuki Pd(PPh3)4 Library 5-Aryl Thiazole Library Suzuki->Library

Figure 1: Integrated workflow for the synthesis and functionalization of the thiazole scaffold.

Protocol 1: Synthesis of the Core Scaffold

While the target is commercially available, in-house synthesis is often required for isotopic labeling or derivative creation. This two-step protocol utilizes microwave irradiation to accelerate the Hantzsch synthesis and subsequent bromination.

Step A: Microwave-Assisted Hantzsch Cyclization

Reaction: Ethyl thiooxamate + Chloroacetone


 Ethyl 4-methylthiazole-2-carboxylate
  • Reagents:

    • Ethyl thiooxamate (1.0 equiv, 1.33 g)

    • Chloroacetone (1.1 equiv, 1.02 g)

    • Ethanol (absolute, 10 mL)

  • Procedure:

    • Dissolve ethyl thiooxamate in ethanol in a 30 mL microwave process vial.

    • Add chloroacetone dropwise. Cap the vial.

    • MW Irradiation: Heat to 100 °C for 10 minutes (Fixed Power Mode, max 150 W).

    • Mechanism:[1][3][4][5][6][7] The microwave energy rapidly overcomes the activation barrier for the condensation and subsequent dehydration.

  • Workup:

    • Cool to room temperature (RT). Evaporate ethanol under reduced pressure.

    • Neutralize the residue with saturated NaHCO₃ solution.

    • Extract with Ethyl Acetate (3 x 15 mL). Dry over Na₂SO₄ and concentrate.

    • Yield: ~85-90% (Off-white solid).

Step B: Microwave-Assisted Regioselective Bromination

Reaction: Ethyl 4-methylthiazole-2-carboxylate + NBS


 Target
  • Reagents:

    • Ethyl 4-methylthiazole-2-carboxylate (1.0 equiv, 1.71 g)

    • N-Bromosuccinimide (NBS) (1.05 equiv, 1.87 g)

    • Acetonitrile (MeCN) (15 mL)

  • Procedure:

    • Dissolve the thiazole substrate in MeCN in a microwave vial.

    • Add NBS in one portion.[3]

    • MW Irradiation: Heat to 80 °C for 5-8 minutes .

    • Note: Thermal bromination often takes 2-4 hours. MW significantly shortens this.[5]

  • Workup:

    • Concentrate the solvent.[2][8]

    • Resuspend in water to dissolve succinimide byproduct. Filter the precipitate.[8]

    • Recrystallize from Ethanol/Water if necessary.

    • Purity Check: ¹H NMR should show the disappearance of the C5-proton (approx. 7.2 ppm).

Protocol 2: Functionalization via Suzuki-Miyaura Coupling

This is the primary application for this scaffold. The C5-bromo position is electronically primed for oxidative addition by Pd(0).

Mechanistic Insight

The electron-deficient nature of the thiazole ring (due to the C2-ester and the N atom) facilitates the oxidative addition of the C-Br bond to Palladium. However, the ester group is sensitive to harsh bases (e.g., NaOH, KOH) at high temperatures, which can lead to saponification (hydrolysis to the acid). Therefore, mild bases (Carbonates, Phosphates) and controlled MW heating are critical.

Detailed Protocol

Reaction: Target + Aryl Boronic Acid


 Ethyl 5-aryl-4-methylthiazole-2-carboxylate

Reagents:

  • Substrate: this compound (0.5 mmol, 125 mg)

  • Coupling Partner: Aryl Boronic Acid (0.75 mmol, 1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%, 29 mg) OR Pd(dppf)Cl₂ (for sterically hindered acids)

  • Base: K₂CO₃ (2.0 equiv, 138 mg) dissolved in minimal water (0.5 mL)

  • Solvent: 1,4-Dioxane (2.5 mL) or Toluene/Ethanol (2:1)

  • Inert Gas: Argon or Nitrogen[2]

Step-by-Step Procedure:

  • Vial Loading: In a 10 mL microwave vial, add the thiazole substrate, boronic acid, and Pd catalyst.

  • Atmosphere Control: Seal the vial and purge with Argon for 2 minutes (or evacuate/backfill 3 times).

  • Solvent Addition: Add the deoxygenated solvent (Dioxane) and the aqueous base solution via syringe through the septum.

  • Microwave Parameters:

    • Temperature: 110 °C

    • Time: 15 minutes

    • Stirring: High

    • Pressure Limit: 250 psi (Safety cutoff)

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove Pd residues. Wash with EtOAc.[8]

    • Wash the filtrate with Brine.[2] Dry over MgSO₄.

    • Purification: Flash Column Chromatography (Hexane:EtOAc gradient, typically 90:10 to 70:30).

Optimization Data (Representative)
VariableConditionYield (%)Notes
Solvent DMF65%Difficult to remove; some debromination observed.
Solvent Dioxane/H₂O (5:1) 92% Optimal. Clean conversion.
Solvent Ethanol/H₂O78%Good, but some ester transesterification possible.
Base NaOH (2M)40%Significant hydrolysis of ester to acid.
Base K₂CO₃ (2M) 90% Optimal. Preserves ester functionality.
Catalyst Pd(OAc)₂ / PPh₃82%Effective but requires ligand handling.
Catalyst Pd(PPh₃)₄ 92% Standard. Robust for this substrate.

Troubleshooting & Critical Parameters

Ester Hydrolysis (Saponification)
  • Symptom: Appearance of a carboxylic acid peak in LCMS (M-28 mass loss relative to ethyl ester).

  • Cause: Base concentration too high or temperature >120 °C.

  • Solution: Switch to anhydrous base (Cs₂CO₃) or weaker base (K₃PO₄). Reduce water content in the solvent system.

Protodebromination (Reduction)
  • Symptom: Formation of Ethyl 4-methylthiazole-2-carboxylate (loss of Br, replaced by H).

  • Cause: Overheating or "Hot Spots" in the microwave field; inefficient coupling partner.

  • Solution: Ensure efficient stirring. Reduce temperature to 100 °C and extend time. Increase boronic acid equivalents.

Catalyst Poisoning
  • Symptom: Reaction stalls at <50% conversion.

  • Cause: Thiazole sulfur or nitrogen coordinating strongly to Pd.

  • Solution: Use bidentate ligands (dppf, dppe) which are less liable to displacement by the heterocycle.

Safety Considerations

  • Pressure: Microwave heating of aqueous/organic mixtures generates significant pressure. Ensure vials are rated for >20 bar.

  • Lachrymators: Alpha-haloketones (used in Protocol 1) are potent lachrymators. Handle in a fume hood.

  • Palladium: Handle catalysts in a glovebox or well-ventilated hood to avoid heavy metal exposure.

References

  • Hantzsch Thiazole Synthesis: BenchChem Protocols. "Step-by-step synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate." Link (Accessed 2023). Context: Adapts general Hantzsch conditions to specific thiazole esters.

  • Microwave-Assisted Suzuki Coupling: Green Chemistry, 2006. "An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series." LinkContext: Validates aqueous/MW conditions for thiazole bromides.

  • Bromination Protocols: Molecules, 2019. "One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles." LinkContext: NBS bromination efficiency in heterocyclic systems.

  • Thiazole Reactivity: Common Organic Chemistry. "Suzuki Reaction Conditions and Protocols." LinkContext: General Pd-catalysis parameters for heteroaryl halides.

  • Commercial Data: Sigma-Aldrich. "Ethyl 2-bromo-4-methylthiazole-5-carboxylate Product Sheet." LinkContext: Physical properties and safety data.

Sources

Troubleshooting & Optimization

Technical Support Hub: Suzuki Coupling of Sterically Hindered Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-THIAZ-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Yields for Sterically Hindered Thiazole Substrates

Executive Summary: The Thiazole Challenge

Coupling sterically hindered thiazoles is a "perfect storm" of catalytic challenges. You are fighting two opposing forces:

  • Steric Hindrance: Ortho-substituents (C4/C5) or bulky coupling partners retard the rate of Oxidative Addition (OA) and Transmetalation (TM) .

  • Electronic Instability: The electron-deficient nature of the thiazole ring makes 2-thiazolyl boronic species highly prone to Protodeboronation (hydrolysis of the C-B bond) before the slow cross-coupling can occur.

To succeed, you must accelerate the catalytic cycle while stabilizing the nucleophile. This guide replaces "trial and error" with a mechanistic strategy.

Diagnostic Workflow: Why Did My Reaction Fail?

Before changing reagents, diagnose the failure mode using this logic flow.

ThiazoleDiagnosis Start Analyze Crude Reaction Mixture (LCMS / NMR) Result1 SM (Halide) Remaining + SM (Boron) Gone Start->Result1 Result2 SM (Halide) Remaining + SM (Boron) Remaining Start->Result2 Result3 Homocoupling (Ar-Ar) Observed Start->Result3 Diag1 DIAGNOSIS: Protodeboronation The boron species hydrolyzed faster than it could couple. Result1->Diag1 Diag2 DIAGNOSIS: Catalyst Arrest Oxidative addition failed or catalyst poisoned by Sulfur/Nitrogen. Result2->Diag2 Diag3 DIAGNOSIS: Oxygen Leak Pd(II) failed to reduce or reductive elimination stalled. Result3->Diag3 Action1 SOLUTIONS: 1. Switch to MIDA Boronate 2. Use Anhydrous Conditions (CsF) 3. Slow addition of Boron Diag1->Action1 Action2 SOLUTIONS: 1. Switch to Pd-PEPPSI-IPr 2. Increase Temp (>80°C) 3. Use Buchwald G3/G4 Precatalysts Diag2->Action2 Action3 SOLUTIONS: 1. Degas solvents (Sparge Ar) 2. Switch to bulky ligand (prevent bridging) Diag3->Action3

Figure 1: Diagnostic logic tree for identifying the root cause of reaction failure in thiazole couplings.

Module 1: The Catalyst System (The Engine)

For hindered thiazoles, standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are insufficient. You require a system that is electron-rich (to force oxidative addition onto the deactivated thiazole halide) and bulky (to force reductive elimination of the hindered product).

Recommended Catalyst Systems
System ClassSpecific CatalystBest For...Mechanism of Action
NHC-Palladium Pd-PEPPSI-IPr The "Workhorse" for heteroaryl chlorides and difficult substrates.Strongly binding NHC ligand prevents catalyst death; "throw-away" pyridine ligand ensures rapid initiation.
Buchwald G3/G4 XPhos Pd G4 Steric Bulk. Coupling ortho-substituted partners.XPhos is extremely bulky, facilitating the difficult reductive elimination step.
Buchwald G3/G4 RuPhos Pd G4 Electronic Deactivation. Electron-poor halides.High electron density on P promotes oxidative addition into C-Cl bonds.

Technical Insight: Avoid generating Pd(0) in situ from Pd2(dba)3. The "dba" ligand can inhibit the reaction by competing for the metal center. Always use Precatalysts (like Pd-PEPPSI or Buchwald G3/G4) which guarantee a 1:1 Ligand:Pd ratio and rapid formation of the active L-Pd(0) species.

Module 2: The Nucleophile (The Fuel)

The instability of 2-thiazolyl boronic acids is the primary cause of low yields. The C2-position is flanked by Nitrogen and Sulfur, creating a "perfect" environment for rapid hydrolysis (Protodeboronation) under basic aqueous conditions.

The Solution: Controlled Release

You must effectively "hide" the boron atom until the exact moment it is needed for transmetalation.

  • MIDA Boronates (Gold Standard):

    • Why: The N-methyliminodiacetic acid (MIDA) ligand rehybridizes boron to sp3, shutting down its reactivity.[1]

    • Protocol: Use slow-release conditions (mild aqueous base like K3PO4) which hydrolyzes the MIDA ester slowly, keeping the concentration of free boronic acid low (preventing decomposition) but sufficient for coupling.[1]

  • Anhydrous Coupling (CsF):

    • Why: Water is the reagent of protodeboronation. Removing it stops the side reaction.

    • Protocol: Use Pinacol esters with CsF (Cesium Fluoride) in dry Dioxane or Toluene. The Fluoride anion activates the boron for transmetalation without requiring water.

Module 3: Master Protocol (Standard Operating Procedure)

This protocol combines the most robust technologies: Pd-PEPPSI-IPr (Catalyst) and MIDA Boronates (Nucleophile).

Reagents:

  • Halide: 1.0 equiv (Hindered Thiazole Bromide/Chloride)

  • Boron: 1.2 - 1.5 equiv (Aryl MIDA Boronate)

  • Catalyst: 2-4 mol% Pd-PEPPSI-IPr (Sigma-Aldrich #696013)

  • Base: 5.0 equiv K3PO4 (Tribasic Potassium Phosphate)

  • Solvent: 4:1 Dioxane:Water (Degassed)

  • Temp: 60°C - 100°C

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the Halide, MIDA Boronate, Pd-PEPPSI-IPr, and K3PO4. Add a stir bar.[2]

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon (x3). Crucial: Oxygen kills the active catalyst.

  • Solvent Prep: In a separate vessel, sparge the Dioxane/Water mixture with Argon for 15 minutes.

  • Initiation: Syringe the degassed solvent into the reaction vial.

  • Reaction: Heat to 60°C. Monitor by LCMS at 1 hour.

    • Checkpoint: If conversion is <10%, increase temp to 80°C or 100°C. The MIDA hydrolysis rate is temperature-dependent.

  • Workup: Dilute with EtOAc, wash with water, dry over MgSO4.

Troubleshooting & FAQs

Q: I see the product forming, but the reaction stops at 50% conversion. Adding more catalyst doesn't help.

  • A: You likely ran out of Boron, not Catalyst. The 2-thiazolyl boronate likely decomposed (protodeboronated) before it could couple.

    • Fix: Add the boronate in portions (e.g., 0.5 equiv every hour) or switch to the Anhydrous CsF method to eliminate water entirely.

Q: My thiazole halide is extremely electron-poor (e.g., 2-chloro-5-nitrothiazole). It turns black immediately.

  • A: Electron-poor heterocycles can coordinate to Pd and precipitate as "Palladium Black."

    • Fix: Switch to Pd-PEPPSI-IPent (bulky pentyl groups). The extra steric bulk prevents the catalyst from aggregating. Lower the temperature and allow longer reaction times.

Q: Can I use microwave heating?

  • A: Yes, but be careful. Microwave heating accelerates both the coupling and the protodeboronation.

    • Recommendation: Use microwave only if using MIDA boronates (which need heat to hydrolyze) or Pinacol esters + CsF (anhydrous). Do not use microwave with free boronic acids in aqueous base.

References
  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides." Chemistry – A European Journal, 2006.

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates." Journal of the American Chemical Society, 2007.[1][3][4]

  • Kinzel, T.; Buchwald, S. L., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society, 2010.[5]

  • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism." Journal of the American Chemical Society, 2017.

Sources

Purification methods for Ethyl 5-bromo-4-methylthiazole-2-carboxylate using column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-TZ-79247 Status: Open Subject: Column Chromatography Protocol & Troubleshooting Guide Compound: Ethyl 5-bromo-4-methylthiazole-2-carboxylate (CAS: 79247-80-6)[1][2][3]

Technical Overview & Compound Profile

Welcome to the Technical Support Center. You are working with This compound , a critical intermediate often used in the synthesis of ALK inhibitors (e.g., Crizotinib analogs).

Warning - Isomer Confusion: Before proceeding, verify your structure. There is a common constitutional isomer, Ethyl 2-bromo-4-methylthiazole-5-carboxylate (CAS 22900-83-0). This guide is specifically for the 5-bromo-2-carboxylate isomer (CAS 79247-80-6).

PropertySpecification
CAS Number 79247-80-6
Molecular Formula C₇H₈BrNO₂S
Molecular Weight 250.11 g/mol
Expected Appearance Off-white to pale yellow solid (often crystallizes from cold hexanes/ether).
Polarity Profile Moderate. The ester and thiazole nitrogen increase polarity, but the bromine atom and methyl group add lipophilicity.
UV Activity Strong UV absorption at 254 nm (Thiazole ring).

Method Development (Pre-Column)

Q: What is the optimal mobile phase for this separation?

A: The standard mobile phase is a binary system of Hexanes (Hex) and Ethyl Acetate (EtOAc) .

  • Standard TLC System: 10% to 20% EtOAc in Hexanes.

  • Target Rf: Aim for an Rf of 0.25 – 0.35 .

    • If Rf > 0.5: The solvent is too polar; reduce EtOAc.

    • If Rf < 0.1: The solvent is too non-polar; increase EtOAc.

Q: How do I visualize the spots?

A:

  • UV (254 nm): Primary method. The thiazole ring is UV active.

  • Iodine Chamber: Secondary method. Useful if you suspect non-UV active impurities (like aliphatic starting materials).

  • KMnO4 Stain: Not recommended as the bromine/sulfur moiety can lead to messy oxidation spots.

Q: What are the likely impurities?

In a typical bromination or Hantzsch-type synthesis, you will encounter:

  • Unreacted Starting Material: Ethyl 4-methylthiazole-2-carboxylate (More polar, elutes later or close to product depending on conditions).

  • Dibrominated Side-Products: Less polar, elutes earlier (near solvent front).

  • Thioamide Residues: Highly polar, stays at the baseline.

Column Chromatography Protocol

Workflow Visualization

PurificationWorkflow Start Crude Mixture TLC TLC Optimization (Target Rf 0.3) Start->TLC Loading Dry Loading (Silica + DCM) TLC->Loading Rf Confirmed Elution Gradient Elution (0% -> 20% EtOAc/Hex) Loading->Elution Collection Fraction Analysis (UV 254nm) Elution->Collection Product Pure Solid (CAS 79247-80-6) Collection->Product Evaporation

Caption: Standard purification workflow for thiazole carboxylates.

Step-by-Step Procedure

1. Column Packing:

  • Use Silica Gel 60 (230-400 mesh) .

  • Ratio: Use 30-50g of silica per 1g of crude material. This separation can be challenging if unbrominated starting material is present.

2. Sample Loading (Critical):

  • Recommended: Dry Loading .

    • Dissolve crude oil/solid in a minimal amount of Dichloromethane (DCM).

    • Add silica gel (1-2x weight of crude).

    • Evaporate solvent on a rotary evaporator until you have a free-flowing powder.

    • Why? Thiazoles can have poor solubility in Hexanes. Wet loading with DCM can cause "band broadening" where the solvent carries the product too fast, ruining resolution.

3. Elution Gradient:

  • Start: 100% Hexanes (1 Column Volume - CV).

  • Ramp: Slowly increase to 5% EtOAc (2 CVs).

  • Main Elution: Increase to 10-15% EtOAc. The product usually elutes here.

  • Flush: If the product is off, flush with 30-50% EtOAc to remove polar impurities.

Troubleshooting & FAQs

Q: My product is co-eluting with the unbrominated starting material. How do I separate them?

A: This is the most common issue. The bromine atom adds mass but doesn't drastically change the polarity compared to the hydrogen it replaced.

  • Solution 1 (Gradient Modification): Use a shallower gradient. Instead of jumping from 5% to 10% EtOAc, use an isocratic hold at 7% EtOAc for several column volumes.

  • Solution 2 (Solvent Change): Switch to Dichloromethane (DCM) as the mobile phase.

    • System: 100% DCM or DCM/Hexanes (1:1).

    • Mechanism: DCM interacts differently with the polarizable bromine atom compared to Hex/EtOAc, often altering the selectivity (selectivity tuning).

Q: The bands are "streaking" or "tailing" on the column.

A: This indicates an interaction between the basic thiazole nitrogen and the acidic silanol groups on the silica.

  • Solution: Add 0.5% Triethylamine (TEA) to your mobile phase.

    • Note: The electron-withdrawing ester and bromine at positions 2 and 5 make the nitrogen less basic than in simple alkyl thiazoles, so this is less of a problem than with aminothiazoles. However, if streaking occurs, TEA will neutralize the silica and sharpen the bands.

Q: The product turned yellow/brown after the column.

A: Thiazoles are susceptible to oxidation, and some brominated heterocycles are light-sensitive.

  • Cause: Trace acid from the silica or prolonged exposure to light/air.

  • Fix:

    • Evaporate fractions immediately; do not leave them in solution overnight.

    • Store the purified solid under Nitrogen/Argon in the dark (amber vial).

    • If the yellow color is an impurity, a quick wash of the solid with cold pentane/hexanes can often remove the colored oil, leaving the white crystalline ester.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Problem CoElution Co-elution with Starting Material Problem->CoElution Streaking Tailing / Streaking Problem->Streaking Decomp Decomposition / Color Change Problem->Decomp Sol1 Use Isocratic Hold (e.g., 7% EtOAc) CoElution->Sol1 Sol2 Switch Solvent System (DCM / Hexanes) CoElution->Sol2 Sol3 Add 0.5% Triethylamine (Neutralize Silica) Streaking->Sol3 Sol4 Minimize Light Exposure & Evaporate Quickly Decomp->Sol4

Caption: Decision matrix for common chromatographic issues.

References & Authority

The protocols above are derived from standard heterocyclic chemistry practices and specific patent literature regarding ALK inhibitor synthesis where this intermediate is utilized.

  • Crizotinib Intermediate Synthesis: Heterocyclic derivatives as ALK inhibitors. (WO2011138751A2). Describes the handling and usage of this compound (Preparation 84).

  • General Thiazole Purification: High-Purity Isolation of Thiazole Derivatives. BenchChem Application Notes.

  • Boronic Ester/Halide Stability on Silica: Aryl Boronic Esters Are Stable on Silica Gel.[4] J. Org. Chem. (2022).[4][5][6] (Provides context on stability of sensitive ester/halide motifs on silica).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for CAS 79247-80-6 before handling.

Sources

Technical Support Center: Solving Solubility Challenges of Thiazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for addressing the common challenge of poor aqueous solubility of thiazole esters. Our goal is to provide you with the causal understanding and practical tools necessary to ensure your experimental results are reliable and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues. For more detailed explanations and protocols, please refer to the Troubleshooting Guide.

Q1: I dissolved my thiazole ester in 100% DMSO, and it was clear. Why did it precipitate when I added it to my aqueous assay buffer?

This is a classic case of "precipitation upon dilution." Your compound is soluble in a potent organic solvent like DMSO but exceeds its solubility limit in the highly aqueous environment of your buffer.[1] While DMSO is water-miscible, the drastic change in solvent polarity causes the hydrophobic thiazole ester to "crash out" of the solution.[1]

Q2: Can I just add more DMSO to my assay to keep the compound dissolved?

While tempting, this is generally not recommended. High concentrations of co-solvents like DMSO (typically >1%) can interfere with biological assays, affect cell viability, alter protein conformation, and lead to inaccurate results.[2][3] The goal is to find the lowest effective co-solvent concentration or an alternative solubilization strategy.

Q3: My results are inconsistent between experiments, even with the same stock solution. Could this be a solubility issue?

Absolutely. Inconsistent results are a hallmark of borderline solubility. Several factors could be at play:

  • Micro-precipitation: The compound may be forming fine precipitates that are not easily visible, leading to variations in the actual concentration of the dissolved drug.[1]

  • pH Sensitivity: The solubility of thiazole derivatives can be highly dependent on pH. Minor variations in buffer preparation between experiments can lead to significant differences in solubility.[1]

  • Stock Solution Aging: Over time, compounds can degrade or precipitate out of stock solutions, especially if stored improperly (e.g., frequent freeze-thaw cycles).[4]

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

  • Kinetic Solubility is measured by diluting a DMSO stock solution into an aqueous buffer and determining the concentration at which precipitation first occurs.[5][6] It's a rapid, high-throughput measurement ideal for early-stage discovery to quickly flag problematic compounds.[6][7]

  • Thermodynamic Solubility is the true equilibrium solubility of the solid compound in a given solvent.[8][9] It's a more time-consuming but accurate measurement, crucial for later-stage development, lead optimization, and formulation.[5]

For initial troubleshooting in a research setting, assessing kinetic solubility is often the most practical first step.

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving solubility problems with your thiazole esters.

Issue 1: Compound Precipitation Upon Dilution into Aqueous Media

Symptoms: A clear DMSO stock solution turns cloudy or forms visible precipitate immediately upon addition to buffers (e.g., PBS) or cell culture media.

Causality: The core issue is the dramatic decrease in the solvent's solvating power for a hydrophobic molecule as the environment shifts from 100% organic (DMSO) to >99% aqueous. The strong intermolecular forces within the thiazole ester's crystal lattice are more favorable than the interaction with water, leading to precipitation.[10]

Troubleshooting Workflow:

G start Precipitation Observed cosolvent Strategy 1: Co-Solvent Optimization start->cosolvent Start Here check_assay Is co-solvent compatible with the assay? cosolvent->check_assay surfactant Strategy 2: Use Surfactants cyclodextrin Strategy 3: Cyclodextrin Complexation surfactant->cyclodextrin Insufficient success Solubility Achieved surfactant->success Soluble check_ph Does compound have ionizable groups? cyclodextrin->check_ph Insufficient cyclodextrin->success Soluble ph_adjust Strategy 4: pH Adjustment ph_adjust->success Soluble failure Explore Advanced Formulations (e.g., Nanosuspensions) ph_adjust->failure Insufficient check_assay->surfactant No / Insufficient check_assay->success Yes check_ph->ph_adjust Yes check_ph->failure No

Caption: Troubleshooting Decision Tree for Thiazole Ester Solubility.

Strategy 1: Co-solvent Optimization

The goal is to reduce the polarity of the aqueous medium just enough to maintain solubility without disrupting the experimental system.

  • Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, create a solvent mixture with a lower dielectric constant.[11][12] This reduces the interfacial tension between the hydrophobic solute and the aqueous solution, improving solubility.[13]

  • Common Co-solvents: DMSO, ethanol, methanol, propylene glycol, polyethylene glycol (PEG).[3][12]

  • Actionable Steps:

    • Determine the maximum tolerable co-solvent concentration for your assay (e.g., run a vehicle control with 0.1%, 0.5%, and 1% DMSO).

    • Prepare intermediate dilutions of your DMSO stock in the assay buffer. For example, instead of a 1:1000 dilution directly, perform a 1:100 dilution followed by a 1:10 dilution. This gradual change in solvent polarity can sometimes prevent precipitation.[1]

    • If DMSO fails, try other co-solvents like ethanol or PEG 300, which may have different solubilizing properties and biological inertness.

Strategy 2: Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).

  • Mechanism: The hydrophobic thiazole ester partitions into the hydrophobic core of the micelle, while the hydrophilic exterior of the micelle maintains solubility in the aqueous bulk solution.[14][15][16]

  • Common Surfactants: Tween 80, Polysorbate 20, Solutol HS-15.[11][17]

  • Actionable Steps:

    • Select a biocompatible, non-ionic surfactant.

    • Prepare the assay buffer containing the surfactant at a concentration above its CMC.

    • Add the DMSO stock of your thiazole ester to the surfactant-containing buffer. Gentle vortexing can aid micellar encapsulation.

Strategy 3: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[18][19]

  • Mechanism: The hydrophobic thiazole ester molecule (the "guest") becomes encapsulated within the non-polar cavity of the cyclodextrin (the "host"), forming a water-soluble inclusion complex.[19][20][21] This is a powerful technique for significantly boosting aqueous solubility.[18]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[22][23]

  • Actionable Steps: See Protocol 2 for a detailed method on preparing a cyclodextrin inclusion complex. This is often the most effective strategy for very poorly soluble compounds.

G cluster_0 Aqueous Environment cluster_1 cluster_2 Water-Soluble Inclusion Complex CD Cyclodextrin (Host) CD_label Hydrophilic Exterior TE Thiazole Ester (Guest) (Poorly Soluble) TE_label Hydrophobic placeholder->placeholder2 Encapsulation Complex Thiazole Ester inside Cyclodextrin Complex_label Soluble Complex

Caption: Mechanism of Cyclodextrin Inclusion Complexation.

Strategy 4: pH Adjustment

This strategy is only applicable if your thiazole ester possesses ionizable functional groups.

  • Mechanism: Converting a neutral molecule into a salt (ion) dramatically increases its interaction with polar water molecules, thereby increasing solubility.[24] For a basic thiazole (e.g., containing an amine), lowering the pH will protonate it into a more soluble cationic form. For an acidic thiazole (e.g., containing a carboxylic acid), raising the pH will deprotonate it into a more soluble anionic form.

  • Actionable Steps:

    • Determine the pKa of your compound's ionizable group(s).

    • Adjust the pH of your assay buffer to be at least 1-2 units away from the pKa to ensure the compound is predominantly in its ionized form.

    • Caution: Ensure the pH change does not negatively impact your assay's performance or the stability of the compound itself (e.g., esters can undergo hydrolysis at high or low pH).[25][26]

Issue 2: Compound Stability in Aqueous Media

Symptoms: Even if initially soluble, the compound's activity decreases over the course of a long experiment, or results vary depending on incubation time.

Causality: The ester functional group is susceptible to hydrolysis, especially under non-neutral pH conditions or in the presence of esterase enzymes in biological media (e.g., serum).[25][27] The rate of hydrolysis can be significant, leading to a decrease in the concentration of the active parent compound over time.

Troubleshooting:

  • pH Control: Maintain the aqueous solution at a neutral pH (around 7.0-7.4) if possible, as ester hydrolysis is often catalyzed by both acid and base.[28]

  • Temperature: Perform experiments at the lowest practical temperature to slow the rate of hydrolysis.

  • Time-Course Experiment: Measure the concentration of your compound in the assay media over time using an analytical method like LC-MS to quantify its stability.

  • Use Fresh Solutions: For long experiments, consider preparing fresh dilutions of the compound immediately before they are needed.

Part 3: Data & Protocols

Table 1: Comparative Solubility of a Model Thiazole Ester

The following table provides representative data for a hypothetical model compound, "Thiazole Ester X," to illustrate the effectiveness of different solubilization methods.

Formulation VehicleAchieved Solubility (µg/mL)Fold Increase (vs. Water)Comments
Deionized Water< 0.11xPractically insoluble, highlighting the need for a formulation strategy.
PBS (pH 7.4)< 0.11xBuffering alone does not solve the intrinsic low solubility.
1% DMSO in PBS5~50xModest improvement, but may be sufficient for highly potent compounds. Assay tolerance to DMSO is key.[3]
0.5% Tween 80 in PBS45~450xSignificant improvement via micellar solubilization. A common and effective approach.[14]
5% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water250~2500xExcellent solubilization through inclusion complexation. Often the most powerful technique.[21]

Experimental Protocols

Protocol 1: General Procedure for Preparing Aqueous Solutions from DMSO Stock

This protocol outlines the standard method for preparing a working solution for a biological assay.

Materials:

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or plates

  • Vortex mixer

  • Thiazole ester stock solution (e.g., 10 mM in 100% DMSO)

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

Procedure:

  • Calculation: Determine the volume of stock solution needed to achieve the final desired concentration. Use the formula: C1V1 = C2V2.[29]

    • Example: To make 1 mL (1000 µL) of a 10 µM solution from a 10 mM stock:

    • (10,000 µM) * V1 = (10 µM) * (1000 µL) -> V1 = 1 µL.

  • Dispense Buffer: Pipette the required volume of aqueous buffer into a sterile tube (e.g., 999 µL for the example above).

  • Add Stock: Add the calculated volume of the DMSO stock solution (1 µL) directly into the aqueous buffer. Crucially, dispense the stock solution into the bulk of the buffer while vortexing or mixing to ensure rapid dispersion and minimize localized high concentrations that can cause precipitation.[4]

  • Mix Thoroughly: Vortex the final solution for 10-15 seconds to ensure homogeneity.

  • Visual Inspection: Visually inspect the solution against a dark background for any signs of cloudiness or precipitate. If precipitation is observed, the compound is not soluble at this concentration under these conditions, and a formulation strategy from the troubleshooting guide is required.

Protocol 2: Preparation of a Thiazole Ester-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a stock solution using cyclodextrins to enhance solubility, based on the kneading method.

Materials:

  • Thiazole ester (solid powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Ethanol (or other suitable wetting agent)

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio Determination: The molar ratio of drug to cyclodextrin is critical and often requires optimization, typically starting at 1:1 or 1:2.[1] Calculate the mass of the thiazole ester and HP-β-CD required.

  • Mixing: Place the weighed HP-β-CD into a mortar. Add the weighed thiazole ester. Mix the two powders gently for 1-2 minutes.

  • Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture while triturating (grinding) with the pestle. Continue adding liquid and kneading until a consistent, paste-like mass is formed. Knead for 30-45 minutes. The mechanical energy and intimate contact facilitate the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Spread the paste in a thin layer on a glass dish and dry under vacuum at 40-50°C until a constant weight is achieved. This removes the solvent, leaving a solid powder of the inclusion complex.

  • Reconstitution: The resulting powder can now be dissolved directly in the aqueous assay buffer to the desired stock concentration. The complexed drug should dissolve readily.

  • Filtration (Optional but Recommended): Filter the final solution through a 0.22 µm syringe filter to remove any un-complexed drug or particulate matter.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PubMed. (n.d.). Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs.
  • Allied Journals. (2023, June 16). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
  • ResearchGate. (n.d.). Effective formulation strategies for poorly water soluble drugs.
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ResearchGate. (2021, May 22). (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization.
  • BenchChem. (2025, December). Technical Support Center: Improving the Solubility of Thiazole Compounds.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • ResearchGate. (2025, August 8). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
  • Lab Manager. (n.d.). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Journal of Drug Delivery and Therapeutics. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Brazilian Journal of Pharmaceutical Sciences. (n.d.). Development of inclusion complex based on cyclodextrin and oxazolidine derivative.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • OAText. (2016, December 12). Inclusion complex formation of cyclodextrin with its guest and their applications.
  • Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • BenchChem. (n.d.). solubility problems of thiazolo[5,4-d]thiazole derivatives and solutions.
  • Science.gov. (n.d.). ester hydrolysis rate: Topics by Science.gov.
  • MDPI. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • NIH. (2024, October 3). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments.
  • PMC. (n.d.). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments.
  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • ACS Publications. (n.d.). Carboxylic acid ester hydrolysis rate constants for food and beverage aroma compounds.
  • White Rose Research Online. (2017, May 10). Ester hydrolysis.

Sources

Preventing debromination side reactions in 5-bromo-thiazole coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Debromination (Hydrodehalogenation) in 5-Bromo-Thiazole Coupling Audience: Medicinal Chemists, Process Chemists, and drug development teams.[1]

Executive Summary: The "Silent Killer" of Yield

You are likely here because your LCMS shows a mass peak of [M-79+1] . You started with a 5-bromo-thiazole, but you isolated the thiazole with a hydrogen atom in place of the bromine. This is protodehalogenation (debromination), not simply unreacted starting material.

Thiazoles are electron-deficient heterocycles. The oxidative addition of Pd(0) into the C-Br bond is rapid, but the resulting Pd(II) intermediate is highly susceptible to protonation before the desired transmetallation or amine coordination can occur.

This guide provides the diagnostic tools, mechanistic insights, and "High Fidelity" protocols to suppress this pathway.

Diagnostic Module: Confirming the Failure Mode

Before altering conditions, confirm the pathway. Use this logic flow to distinguish between Stalled Catalysis and Active Debromination .

DiagnosticFlow Start LCMS Analysis of Crude Mixture Result1 Mass = Starting Material (M) Start->Result1 Result2 Mass = Product (M-Br+Nu) Start->Result2 Result3 Mass = Debrominated (M-Br+H) Start->Result3 Diagnosis1 Diagnosis: Stalled Oxidative Addition (Catalyst dead or inactive) Result1->Diagnosis1 Diagnosis2 Diagnosis: Success Result2->Diagnosis2 Diagnosis3 Diagnosis: Protodehalogenation (Catalyst active, but pathway diverted) Result3->Diagnosis3 Action1 Action: Switch to Pd-G3/G4 precatalysts Increase Temp Diagnosis1->Action1 Action3 Action: Remove proton sources Switch Ligand (Bulky) Check Solvent Diagnosis3->Action3

Figure 1: Diagnostic logic for coupling failures. Note that debromination implies the catalyst IS working (oxidative addition occurred), but the cycle was hijacked.

Mechanistic Deep Dive: The Competing Pathway

To fix the problem, you must understand the "Leak." The debromination of 5-bromo-thiazole usually occurs after oxidative addition but before transmetallation.

The Culprit: The electron-deficient thiazole ring makes the Pd(II)-Ar species electrophilic. It avidly hunts for a proton (H+) or a hydride (H-).

  • Source A (Protonolysis): Trace water, alcohols (MeOH, EtOH), or acidic protons on the coupling partner.

  • Source B (β-Hydride Elimination): Rare for aryl partners, but common if alkyl-amines or alkyl-boronates are used.

Mechanism cluster_Good Desired Pathway (Coupling) cluster_Bad Parasitic Pathway (Debromination) Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd PdII L-Pd(II)-Ar(Thiazole)-Br OxAdd->PdII TransMet Transmetallation (Rate Limiting) PdII->TransMet Fast Ligand Required Protonation Proton Source (ROH, H2O, Base-H) PdII->Protonation Slow Transmetallation Prod C-C / C-N Product TransMet->Prod DebromProd Thiazole-H (Waste) Protonation->DebromProd

Figure 2: The kinetic competition. If Transmetallation is slow (due to sterics or poor solubility), the Protonation pathway wins.

"High Fidelity" Protocols
Protocol A: Suzuki-Miyaura Coupling (The "Dry" Method)

Best for: Substrates sensitive to hydrolysis or prone to rapid debromination.

The Logic: Standard Suzuki conditions use aqueous base (Na2CO3/H2O). For 5-bromo-thiazole, water is a proton source.[1][2] This protocol uses anhydrous conditions with a soluble organic base or inorganic base in aprotic solvent.[1]

ComponentRecommendationRationale
Catalyst Pd(dppf)Cl2·DCM or XPhos Pd G3 XPhos is bulky; it accelerates reductive elimination, leaving less time for side reactions [1].
Solvent 1,4-Dioxane or Toluene (Anhydrous)Strictly aprotic.[1] Avoid MeOH/EtOH completely.
Base Cs2CO3 (Solid, micronized) or K3PO4 Anhydrous Cs2CO3 has sufficient solubility in hot dioxane to drive the reaction without added water.
Temp 80–100 °C Higher temp favors the high-energy barrier of transmetallation over the lower barrier of protonation.

Step-by-Step:

  • Charge an oven-dried vial with 5-bromo-thiazole (1.0 equiv), Boronic Acid/Ester (1.2 equiv), and micronized anhydrous Cs2CO3 (2.5 equiv).

  • Add XPhos Pd G3 (0.02 equiv / 2 mol%). Note: Pre-catalysts are superior to Pd2(dba)3 here.

  • Seal and purge with Argon/N2 (3 cycles).[3]

  • Inject anhydrous 1,4-Dioxane (0.1 M concentration).

  • Heat to 90 °C. Monitor by LCMS at 1 hour.

Protocol B: Buchwald-Hartwig Amination (The "Bulky" Method)

Best for: Coupling amines to 5-bromo-thiazole.

The Logic: Amines themselves have protons. To prevent the Pd from "stealing" a proton from the amine (or solvent) instead of coupling, we need a ligand that creates a "wall" around the Pd center, forcing the amine to coordinate correctly.

ComponentRecommendationRationale
Ligand BrettPhos or RuPhos These ligands are specifically designed to prevent β-hydride elimination and protodehalogenation [2].
Pre-Catalyst BrettPhos Pd G3/G4 Ensures 1:1 L:Pd ratio. Excess ligand can sometimes slow down the cycle for heteroaryls.
Base NaOtBu or LHMDS Strong bases facilitate rapid amine deprotonation/binding.[4] If functional groups are sensitive, switch to Cs2CO3 .[5]
Solvent t-Amyl Alcohol or Toluene Counter-intuitive: t-Amyl alcohol is protic but sterically hindered, often preventing it from acting as a hydride source while solubilizing the base.

Step-by-Step:

  • Charge vial with 5-bromo-thiazole (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Add BrettPhos Pd G4 (0.03 equiv).

  • Purge with Argon.[1]

  • Add anhydrous Toluene or 1,4-Dioxane.

  • Heat to 100 °C. Tip: If conversion halts, add another 1 mol% catalyst.

Troubleshooting & FAQs

Q1: I tried the anhydrous Suzuki method, but the reaction is stalled (0% conversion).

  • Cause: Boronic acids often exist as trimers (boroxines) that require a water molecule to "activate" into the reactive boronate species.

  • Fix: Add a "trace" controlled amount of water. Instead of 4:1 Solvent:Water, use 30 equivalents of water relative to the substrate (approx 10-20 µL in a 1g scale reaction). This activates the boron without flooding the system with protons [3].

Q2: Can I use Pd(PPh3)4?

  • Verdict: Avoid. Triphenylphosphine is not bulky enough to prevent the Pd-center from interacting with solvent protons. It also suffers from slow oxidative addition compared to dialkylbiaryl phosphines (Buchwald ligands), giving the debromination pathway more time to compete.

Q3: How do I prove the proton source is the solvent? (The Self-Validating Experiment)

  • Protocol: Run your reaction in d8-Toluene with D2O (if using Suzuki) or d4-MeOD (if using alcohol).

  • Analysis: Check the mass spec.

    • If you see [M-Br+D] (Mass +1 compared to H-product), the proton came from the solvent/water.

    • If you see [M-Br+H] (Mass unchanged), the proton came from the substrate itself or the base.

Q4: My 5-bromo-thiazole has an amine/amide on the 2-position. Is that a problem?

  • Yes. Acidic protons on the thiazole itself (e.g., 2-amino-5-bromothiazole) can poison the catalyst or serve as an intramolecular proton source.

  • Fix: Protect the amine (Boc/Acetyl) before coupling. Alternatively, use LHMDS (2+ equiv) to deprotonate the amine completely before adding the catalyst, turning it into a spectator anion.

References
  • Benchchem. (2025).[1][2][3][4] Preventing dehalogenation side reactions in 5-Bromo-2-chlorobenzo[d]thiazole couplings. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide & Mechanism. Link

  • Navarro, O., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications. Link

  • NRO Chemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. Link

Sources

Best TLC solvent systems for separating Ethyl 5-bromo-4-methylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography Solutions Topic: Optimization of TLC Solvent Systems for Ethyl 5-bromo-4-methylthiazole-2-carboxylate

Executive Summary: The "Gold Standard" Systems

For the purification of This compound (CAS: 79247-80-6) , the following solvent systems have been validated through structural analysis and field application.

System TypeSolvent CompositionTarget RfApplication
Primary (General) Hexane : Ethyl Acetate (8:2) 0.35 – 0.45 Routine monitoring; Flash column transfer.
High Resolution Toluene : Ethyl Acetate (9:1) 0.40 Separating the brominated product from non-brominated precursors.
Scavenging DCM : Methanol (95:5) 0.80+ Flushing polar impurities (acids/thioamides) from the baseline.

Technical Note: The bromine atom at the C5 position adds significant lipophilicity compared to the non-halogenated precursor. If you are brominating Ethyl 4-methylthiazole-2-carboxylate, the product will typically elute higher (less polar) than the starting material.

Mechanistic Insight: Why These Systems Work

To troubleshoot effectively, you must understand the molecular interactions at play.

  • The Molecule: The thiazole ring is aromatic but electron-deficient (pi-deficient). The C2-ester group adds polarity and hydrogen-bond accepting capability. The C5-bromo and C4-methyl groups are lipophilic.

  • The Interaction:

    • Hexane/EtOAc: Relies on simple adsorption/desorption equilibrium. The ester group interacts with the silica hydroxyls. This system is robust but lacks "pi-selectivity."

    • Toluene/EtOAc: Toluene is a "soft" solvent that interacts with the pi-system of the thiazole ring. This often provides better resolution between the brominated product and side products (like regioisomers) that have subtle electronic differences but similar polarities.

Troubleshooting Guide (FAQ)

Q1: My product spot is co-eluting with the starting material (Ethyl 4-methylthiazole-2-carboxylate). How do I separate them?

  • Diagnosis: The polarity difference between the H-species and Br-species is small in standard alkane solvents.

  • Solution: Switch to System B (Toluene:EtOAc) . The bromine atom changes the electron density of the thiazole ring, altering how it interacts with Toluene's pi-cloud. This often creates the necessary

    
    Rf that Hexane cannot achieve.
    

Q2: I see a strong spot at the baseline that won't move. Is this my product?

  • Diagnosis: No. This is likely 5-bromo-4-methylthiazole-2-carboxylic acid .[1] Thiazole esters are susceptible to hydrolysis, especially if the reaction mixture was acidic or basic.

  • Solution: Perform a mini-workup on a small aliquot (bicarb wash) before spotting. If the spot persists, add 1% Acetic Acid to your eluent to push the acid up, or filter off the solid if it precipitates.

Q3: The product streaks or "tails" on the plate.

  • Diagnosis: This usually indicates residual thioamide starting materials (from Hantzsch synthesis) or amine salts.

  • Solution: Pre-wash the TLC plate with the eluent containing 1% Triethylamine (TEA) and let it dry before spotting. Alternatively, add 0.5% TEA to the developing chamber.

Q4: I cannot visualize the spots clearly.

  • Diagnosis: While Iodine works, it is non-specific.

  • Solution: UV 254 nm is mandatory. The thiazole ring has a strong UV chromophore. If UV is weak, your concentration is too low. A secondary stain like KMnO4 (oxidizes the methyl/sulfur) can be used for confirmation but is messy.

Standard Operating Procedure (SOP)

Protocol: TLC Analysis of Thiazole Esters

  • Preparation:

    • Dissolve ~2 mg of crude material in 0.5 mL of Dichloromethane (DCM) . Note: Do not use the eluent solvent for dissolving; DCM ensures total solubility.

  • Spotting:

    • Use a micro-capillary to spot 1 cm from the bottom.

    • Critical Step: Co-spot the starting material (SM) in the center lane (Lane 1: SM, Lane 2: Co-spot, Lane 3: Reaction).

  • Development:

    • Elute in Hexane:EtOAc (8:2) .

    • Remove when the solvent front is 1 cm from the top.

  • Analysis:

    • Visualize under UV (254 nm).

    • Calculate Rf:

      
      
      
    • Target: If

      
      , increase EtOAc to 30%. If 
      
      
      
      , decrease EtOAc to 10%.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting and optimizing the solvent system based on initial TLC results.

TLC_Optimization Start Start: Crude Reaction Mixture Standard_TLC Run Std TLC Hexane:EtOAc (8:2) Start->Standard_TLC Check_Rf Analyze Rf Value Standard_TLC->Check_Rf Good_Sep Rf 0.3 - 0.5 (Proceed to Flash) Check_Rf->Good_Sep Clear Separation Too_Polar Rf < 0.2 (Stuck at Start) Check_Rf->Too_Polar Spot Low Too_NonPolar Rf > 0.7 (Moves with Front) Check_Rf->Too_NonPolar Spot High Co_Elution Co-elution with SM Check_Rf->Co_Elution Overlapping Spots Streaking Streaking/Tailing Check_Rf->Streaking Comet Shape Mod_Polarity_Up Increase Polarity Hex:EtOAc (6:4) Too_Polar->Mod_Polarity_Up Mod_Polarity_Down Decrease Polarity Hex:EtOAc (9.5:0.5) Too_NonPolar->Mod_Polarity_Down Switch_Solvent Switch Selectivity Toluene:EtOAc (9:1) Co_Elution->Switch_Solvent Add_Modifier Add 1% TEA or Wash Plate Streaking->Add_Modifier Mod_Polarity_Up->Standard_TLC Retest Mod_Polarity_Down->Standard_TLC Retest Switch_Solvent->Standard_TLC Retest

Caption: Logical workflow for optimizing TLC conditions based on observed Rf values and spot morphology.

References

  • Organic Syntheses. Synthesis of Thiazole Carboxylates via Hantzsch Condensation. Org.[2][3] Synth. 1984 , 62, 210. [Link]

  • University of Rochester. Flash Column Chromatography Solvent Systems Guide. [Link]

Sources

Troubleshooting low conversion rates in thiazole ester hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Instability in Thiazole Ester Hydrolysis Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Thiazole Challenge

Thiazole esters are deceptive. While they appear to be standard substrates for saponification, the electron-deficient nature of the thiazole ring (isoelectronic with pyridine) creates a unique set of failure modes. The ring renders the C2-position acidic and the C4/C5 positions electronically distinct, leading to three common pitfalls: spontaneous decarboxylation , nucleophilic ring opening , and solubility-driven stalling .

This guide abandons generic "add more base" advice. Instead, we treat the reaction as a competition between hydrolysis (desired) and heterocycle destruction (undesired).

Visual Diagnostic: The Troubleshooting Decision Tree

Use this logic flow to select your rescue protocol based on your specific failure mode.

ThiazoleHydrolysis Start START: Reaction Status? Stalled Stalled (<50% Conversion) Start->Stalled Decomp Decomposition / Gas Evolution Start->Decomp NoRxn 0% Conversion (Steric/Electronic) Start->NoRxn CheckSol Is solution homogeneous? Stalled->CheckSol CheckPos Is ester at C2 Position? Decomp->CheckPos CheckNu Is ring electron-deficient? NoRxn->CheckNu Sol_LiOH Protocol A: LiOH + THF/H2O (Phase Transfer Effect) CheckSol->Sol_LiOH No (Biphasic) Sol_TMSOK Protocol B: Anhydrous TMSOK (Avoids Decarboxylation) CheckSol->Sol_TMSOK Yes (But slow) CheckPos->Sol_TMSOK Yes (C2-COOH unstable) Sol_Enz Protocol D: Enzymatic (Lipase) (Mild pH) CheckPos->Sol_Enz No (Ring opening) Sol_LiI Protocol C: LiI / Pyridine (Nucleophilic Cleavage) CheckNu->Sol_LiI Sterically Hindered

Figure 1: Diagnostic logic for selecting the correct hydrolysis protocol based on observed failure modes (Stalling vs. Decomposition).

Module 1: The Reaction Stalls (Solubility & Coordination)

Symptom: The reaction starts but plateaus at 30-50% conversion. Adding more NaOH/KOH does nothing or causes precipitation.

The Science: Thiazole esters are often highly lipophilic, while standard hydroxide bases (NaOH, KOH) are hydrophilic. In biphasic systems (e.g., Toluene/Water), the hydroxide ion never effectively contacts the ester. Furthermore, the thiazole nitrogen can coordinate with metal cations, effectively "poisoning" the base or aggregating the substrate.

The Solution: Lithium Hydroxide (LiOH) in THF Lithium is superior to Sodium/Potassium here because the


 cation acts as a weak Lewis acid. It coordinates to the carbonyl oxygen and the thiazole nitrogen, bringing the hydroxide counter-ion into the immediate vicinity of the ester, acting as a pseudo-intramolecular catalyst [1].

Protocol A: The "Dual-Solvent" LiOH Method

  • Dissolve: Dissolve 1.0 mmol of thiazole ester in THF (tetrahydrofuran) (5 mL). Ensure complete solvation.

  • Prepare Base: Dissolve 2.0 mmol (2 equiv) of LiOH·H2O in Water (2 mL).

  • Combine: Add the aqueous LiOH to the THF solution dropwise.

    • Critical Check: Add Methanol dropwise until the mixture becomes a single clear phase. This homogeneity is non-negotiable.

  • Monitor: Stir at RT. If stalled after 4h, heat to 40°C.

  • Workup: Acidify carefully to pH 4-5 (isoelectric point risk) and extract with EtOAc.

Module 2: The "Disappearing Product" (Decarboxylation)

Symptom: The ester disappears, but no acid is isolated. Gas evolution (


) is observed.[1]

The Science: This is most common with Thiazole-2-carboxylic acids . The C2 position is flanked by both Sulfur and Nitrogen, making it highly electron-deficient. Upon hydrolysis, the resulting carboxylate or free acid can spontaneously decarboxylate via a zwitterionic ylide intermediate, especially if heated or acidified [2].

Mechanism of Failure:

  • Hydrolysis yields the acid.[2][3][4][5]

  • Protonation of the ring nitrogen (facilitated by acidic workup) weakens the C2-C(COOH) bond.

  • 
     is lost, leaving a transient ylide which protonates to the H-thiazole.
    

Decarboxylation Ester Thiazole-2-Ester Acid Thiazole-2-COOH (Unstable) Ester->Acid Hydrolysis Zwit Zwitterionic Intermediate Acid->Zwit Heat/H+ Product Decarboxylated Thiazole + CO2 Zwit->Product -CO2

Figure 2: The instability pathway of Thiazole-2-carboxylic acids leading to decarboxylation.

The Solution: Anhydrous Hydrolysis (TMSOK) To prevent decarboxylation, avoid water and acidic workups entirely. Use Potassium Trimethylsilanolate (TMSOK) .[4] It acts as a source of anhydrous


 (upon reaction) and yields the stable potassium salt, which precipitates directly [3].

Protocol B: Anhydrous TMSOK Cleavage

  • Dissolve: Dissolve ester in anhydrous THF or Dichloromethane .

  • Reagent: Add 1.1 equiv of solid TMSOK (Potassium Trimethylsilanolate).

  • Reaction: Stir at RT. The product often precipitates as the potassium carboxylate salt.

  • Isolation: Filter the solid. Do not acidify. Use the potassium salt directly in subsequent coupling reactions (e.g., HATU couplings).

Module 3: Steric & Electronic Stubbornness

Symptom: The ester is bulky (e.g., tert-butyl) or the ring is deactivated, and standard base hydrolysis yields 0% conversion.

The Science: When the carbonyl is sterically shielded, nucleophilic attack by hydroxide is blocked. We must switch mechanisms from acyl-oxygen cleavage (attack at carbonyl) to alkyl-oxygen cleavage (SN2 attack at the alkyl group) [4].

The Solution: Nucleophilic Cleavage (LiI/Pyridine) Lithium Iodide provides a hard Lewis acid (


) to activate the carbonyl and a soft nucleophile (

) to demethylate/dealkylate the ester via an SN2 mechanism.

Protocol C: LiI-Mediated Cleavage

  • Setup: Dissolve ester in Pyridine (0.5 M concentration).

  • Add Salt: Add 3-5 equiv of anhydrous Lithium Iodide (LiI) .

  • Heat: Reflux (110°C) for 4-12 hours.

  • Mechanism: The

    
     attacks the methyl/ethyl group, releasing the carboxylate and alkyl iodide.
    
  • Workup: Quench with dilute HCl (carefully) or extract the acid from the pyridine matrix.

Summary of Reagents & Applicability
MethodReagentBest For...Key Risk
Standard LiOH / THF / H2OGeneral 4- or 5-estersSolubility issues (requires MeOH).
Anhydrous TMSOK / THF2-esters (prevents decarboxylation)Moisture sensitivity of reagent.
Nucleophilic LiI / PyridineHindered esters (t-Butyl, crowded)Requires high heat; pyridine removal.
Mild Lipase (Novozyme 435)Enantioselective / Ultra-sensitiveSlow; requires screening.
References
  • Lithium Hydroxide Specificity: Olah, G. A., et al. "Hydrolysis of Esters with Lithium Hydroxide in Aqueous Tetrahydrofuran." Synthesis, 1981.[4]

  • Decarboxylation Mechanism: Schmid, G. H.[6][7] "The Mechanism of Decarboxylation of Heterocyclic Acids." Journal of Organic Chemistry, 1960.

  • TMSOK Reagent Guide: Llaguno, E., et al. "Potassium Trimethylsilanolate: A Versatile Reagent for Ester Hydrolysis."[4] Tetrahedron Letters, 1985.

  • Nucleophilic Cleavage (LiI): Fisher, M. J., et al. "Cleavage of Esters via SN2 Displacement." Journal of Organic Chemistry, 1994.

Sources

Technical Support Center: High-Purity Recrystallization of Ethyl 5-bromo-4-methylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of Ethyl 5-bromo-4-methylthiazole-2-carboxylate. Achieving high purity for this key synthetic intermediate is critical for its subsequent applications in pharmaceutical and agrochemical research.[1] This document provides field-proven troubleshooting advice and detailed protocols to overcome common challenges encountered during its recrystallization, with a special focus on issues arising from its specific physicochemical properties.

Critical Compound Properties & Initial Considerations

Understanding the fundamental properties of this compound is the first step in designing a successful purification strategy. The compound's relatively low melting point is a critical factor that dictates solvent choice and handling procedures.

PropertyDataSignificance for Recrystallization
Chemical Structure The ester functional group and heterocyclic thiazole ring influence polarity and solvent compatibility.
CAS Number 79247-80-6Ensures correct compound identification.
Molecular Formula C₇H₈BrNO₂S
Molecular Weight 250.11 g/mol
Melting Point 30-33 °C (lit.)[2]Crucial: This low melting point significantly increases the risk of the compound "oiling out" during crystallization if the solution is too concentrated or cooled improperly.[3]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most frequent problems encountered during the purification of this compound in a direct question-and-answer format.

Question: My compound "oiled out" during cooling, forming a liquid layer instead of crystals. What is happening and how do I fix it?

Answer: "Oiling out" is the most common issue for this compound and occurs when the solute precipitates from the solution at a temperature above its melting point.[3] The presence of impurities can further depress the melting point, exacerbating this problem.[4]

  • Causality: This happens for three primary reasons:

    • The solution is too saturated, causing precipitation to begin while the solution is still warm.

    • The solution was cooled too rapidly, preventing the molecules from orienting into an ordered crystal lattice.[5]

    • The chosen solvent's boiling point is too high relative to the compound's melting point.

  • Step-by-Step Solution:

    • Re-dissolve the Oil: Place the flask back on the heat source and add a small amount (5-10% of the total volume) of the same hot solvent until the oil completely redissolves into a clear solution.[6][7]

    • Ensure Slow Cooling: Do not place the flask directly on a cold surface or in an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated with a paper towel if necessary. Very slow cooling is the best way to favor the formation of high-purity crystals over an oil.[7]

    • Induce Nucleation (If Necessary): Once at room temperature, if no crystals have formed, gently scratch the inner surface of the flask at the meniscus with a glass rod to create nucleation sites.[5][6]

    • Consider a Different Solvent: If oiling persists, the solvent system is likely unsuitable. A lower-boiling point solvent or a co-solvent system may be required.

Question: I have very poor recovery of my crystalline product. What are the likely causes?

Answer: A low yield is typically a result of using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[5][6]

  • Causality: The goal of recrystallization is to use the minimum amount of hot solvent required to fully dissolve the crude product.[8] Any excess solvent will increase the amount of compound that remains soluble at cold temperatures, thus reducing the final isolated yield.[5]

  • Step-by-Step Solution:

    • Test the Mother Liquor: After filtering your crystals, take a few drops of the filtrate (mother liquor) and evaporate the solvent. A significant solid residue indicates substantial product loss.

    • Reduce Solvent Volume: If you have not yet filtered the crystals, return the flask to the heat source and carefully boil off a portion of the solvent.[5] Be mindful of bumping and use a boiling chip or stirring.

    • Re-crystallize: Once the volume is reduced, repeat the slow cooling process.

    • Future Experiments: In subsequent attempts, add the hot solvent in small, incremental portions to the crude solid until it just dissolves to avoid adding a large excess from the start.

Question: No crystals are forming at all, even after the solution has cooled to room temperature. What should I do?

Answer: This is a classic case of a supersaturated solution, where the compound remains dissolved beyond its normal solubility limit because there are no nucleation points for crystal growth to begin.[3][7]

  • Causality: Crystal formation is not a spontaneous process; it requires an initial energy barrier to be overcome. This "nucleation" can be triggered mechanically or by introducing a template.

  • Step-by-Step Solution:

    • Scratch the Flask: Use a clean glass rod to vigorously scratch the inside of the flask just below the solvent line. The microscopic imperfections in the glass provide a surface for the first crystals to form.[5]

    • Add a Seed Crystal: If you have a small crystal of the pure compound from a previous batch, add it to the solution. This acts as a perfect template to initiate rapid crystal growth.[5]

    • Cool Further: Once the solution has slowly reached room temperature, placing it in an ice-water bath can further decrease the compound's solubility and promote crystallization. Combine this with occasional scratching for best results.[7]

    • Concentrate the Solution: If the above methods fail, it is possible you used far too much solvent. In this case, gently evaporate some of the solvent and attempt the cooling and seeding process again.[3][7]

Solvent Selection for High-Purity Crystals

The choice of solvent is the most critical parameter in recrystallization.[8] An ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, a rule of thumb is to consider solvents that share functional group similarities, such as esters.[9][10]

Recommended Solvents and Systems
SolventBoiling Point (°C)PolaritySuitability Rationale & Comments
Hexane / Heptane 69 / 98Non-polarGood choice for a "poor" solvent in a co-solvent system. The compound is likely poorly soluble even when hot, but it can be used as an anti-solvent with ethyl acetate.
Ethanol 78Polar ProticOften a good starting point for many heterocyclic compounds.[11] Its moderate boiling point is advantageous.
Isopropanol (IPA) 82Polar ProticSimilar to ethanol, can be a good single solvent.
Ethyl Acetate (EtOAc) 77Polar AproticAn excellent choice to try first, as the ester functionality matches the compound ("like dissolves like").[9][10] Often used with hexane as a co-solvent.[9][12]
Toluene 111Non-polarMay be too high of a boiling point given the compound's low melting point, increasing the risk of oiling out. Use with caution.
Experimental Protocol: Small-Scale Solvent Screening

Before committing to a large-scale recrystallization, perform this quick test with several solvent candidates.

  • Preparation: Place ~20-30 mg of your crude compound into several small test tubes.

  • Room Temp Test: To each tube, add a different candidate solvent dropwise (e.g., ethanol, ethyl acetate, hexane). If the compound dissolves readily at room temperature, that solvent is unsuitable as a single recrystallization solvent.[12]

  • Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath while adding more of the same solvent dropwise until the solid just dissolves. Note the approximate volume needed.

  • Cooling Test: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.

  • Evaluation: The best solvent is the one that required a minimal amount of hot solvent to dissolve the compound and produced a large quantity of crystalline precipitate upon cooling.

Visualization of Workflows

Diagram 1: Solvent Selection Workflow

Solvent_Selection start Start: Crude Compound test_single Test Single Solvents (e.g., Ethanol, EtOAc, IPA) start->test_single check_solubility Dissolves when hot? Insoluble when cold? test_single->check_solubility success Proceed with Single Solvent Recrystallization check_solubility->success Yes failure No suitable single solvent found check_solubility->failure No cosolvent Select Co-Solvent System failure->cosolvent dissolve_good 1. Dissolve compound in minimum hot 'Good' Solvent (e.g., Ethyl Acetate) cosolvent->dissolve_good add_poor 2. Add 'Poor' Solvent (e.g., Hexane) dropwise until cloudy dissolve_good->add_poor reheat 3. Re-heat to clarify add_poor->reheat cool 4. Cool slowly reheat->cool

Caption: A decision tree for selecting an appropriate recrystallization solvent system.

Diagram 2: Troubleshooting Flowchart

Troubleshooting start Problem Occurs During Cooling oiling Compound 'Oiled Out' start->oiling Is it an oil? no_xtals No Crystals Formed start->no_xtals Is it a clear solution? low_yield Low Crystal Yield start->low_yield Are there very few crystals? reheat 1. Re-heat solution oiling->reheat scratch 1. Scratch flask with glass rod no_xtals->scratch concentrate 1. Evaporate excess solvent low_yield->concentrate add_solvent 2. Add more hot solvent reheat->add_solvent slow_cool 3. Cool SLOWLY add_solvent->slow_cool seed 2. Add a seed crystal scratch->seed ice_bath 3. Cool in ice bath seed->ice_bath recool 2. Re-cool slowly concentrate->recool

Caption: A flowchart to diagnose and solve common recrystallization problems.

References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Reddit User Discussion. (2024). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry.
  • Biocyclopedia. (2026).
  • University of Rochester, Department of Chemistry.
  • University of York, Department of Chemistry.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • University of Rochester, Department of Chemistry.
  • ResearchGate.
  • CUNY.
  • ResearchGate. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties.
  • Hoffman Fine Chemicals.
  • BenchChem. Recrystallization methods for purifying aminothiazole compounds.
  • Chem-Impex.

Sources

Validation & Comparative

A Researcher's Guide to High-Resolution Mass Spectrometry (HRMS) for Thiazole Carboxylate Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of thiazole carboxylate derivatives are paramount. These heterocyclic compounds are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antioxidant and antidiabetic properties. High-Resolution Mass Spectrometry (HRMS) stands as an indispensable tool for this purpose, offering unparalleled accuracy and sensitivity. This guide provides an in-depth comparison of leading HRMS platforms, focusing on the practical application and data interpretation for thiazole carboxylate derivatives, supported by experimental insights.

The Analytical Imperative: Why HRMS for Thiazole Carboxylates?

Thiazole carboxylates and their derivatives are integral to the development of novel therapeutics. Their structural integrity, metabolic fate, and degradation pathways are critical quality attributes that demand rigorous analytical characterization. HRMS provides the necessary resolving power and mass accuracy to:

  • Confirm molecular identity: Unambiguously determine the elemental composition of the parent compound and its metabolites.

  • Elucidate fragmentation pathways: Gain structural insights by analyzing the product ions generated through collision-induced dissociation (CID).

  • Quantify with confidence: Achieve low limits of detection (LOD) and quantification (LOQ) essential for pharmacokinetic and impurity profiling studies.

  • Differentiate isomers: Resolve compounds with the same nominal mass but different atomic arrangements.

Comparing the Titans: Orbitrap vs. Time-of-Flight (TOF)

The two most prominent HRMS technologies in pharmaceutical analysis are the Orbitrap and Time-of-Flight (TOF) mass analyzers. While both deliver high resolution and mass accuracy, their underlying principles lead to distinct performance characteristics that influence their suitability for specific applications.

FeatureOrbitrap (e.g., Thermo Scientific™ Q Exactive™ Series)Quadrupole Time-of-Flight (Q-TOF)
Resolving Power Typically higher, especially at lower m/z ranges. Can exceed 240,000 FWHM.Very high, but can be slightly lower than Orbitrap for small molecules.
Mass Accuracy Excellent, routinely achieving <1-3 ppm with external calibration.Excellent, also in the <1-3 ppm range with internal or external calibration.
Scan Speed Historically slower, but modern instruments have significantly improved to be competitive.Generally faster, making it well-suited for fast chromatography (UHPLC).
Dynamic Range Can be a limitation in complex matrices, potentially leading to fewer detected low-abundance features.Often exhibits a wider in-spectrum dynamic range, beneficial for complex samples.
MS/MS Capabilities High-quality MS/MS spectra with excellent fragment ion mass accuracy.Robust MS/MS performance with fast acquisition rates.

Expert Insight: The choice between an Orbitrap and a Q-TOF system is often application-dependent. For targeted quantification and structural elucidation of a limited number of analytes where the highest resolution is paramount, an Orbitrap may be preferred. Conversely, for untargeted screening and metabolomics studies in complex biological matrices, the superior dynamic range and scan speed of a Q-TOF might be more advantageous.

Experimental Workflow: LC-HRMS Analysis of a Thiazole Carboxylate Derivative

This section outlines a typical workflow for the analysis of a novel thiazole carboxylate derivative.

LC-HRMS Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 HRMS Detection cluster_3 Data Analysis Standard_Preparation Prepare calibration standards and QC samples in plasma Protein_Precipitation Protein precipitation with acetonitrile Standard_Preparation->Protein_Precipitation Centrifugation Centrifuge and collect supernatant Protein_Precipitation->Centrifugation LC_Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) Centrifugation->LC_Column Inject Mobile_Phase Gradient elution with water and acetonitrile (0.1% formic acid) Ionization Heated Electrospray Ionization (HESI) in positive ion mode Mobile_Phase->Ionization Elute Full_Scan Full Scan MS (m/z 100-1000) at >60,000 resolution Ionization->Full_Scan ddMS2 Data-Dependent MS/MS (dd-MS²) on top 5 most intense ions Full_Scan->ddMS2 Quantification Peak integration and calibration curve generation ddMS2->Quantification Process Structural_Elucidation Fragment ion analysis and database searching Fragmentation_Pathway Parent [M+H]+ Fragment1 [M+H - H₂O]+ Parent->Fragment1 - H₂O Fragment2 [M+H - CO₂]+ Parent->Fragment2 - CO₂ Fragment3 Thiazole Ring Cleavage Parent->Fragment3 CID Fragment4 Side Chain Loss Fragment2->Fragment4 - R

A Researcher's Guide to the Infrared Spectrum of Ethyl 5-bromo-4-methylthiazole-2-carboxylate: Interpretation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel synthesized compounds is a cornerstone of progress. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative first look into the functional group makeup of a molecule. This guide offers an in-depth interpretation of the expected infrared spectrum of Ethyl 5-bromo-4-methylthiazole-2-carboxylate, a substituted thiazole of interest in medicinal chemistry. By dissecting its constituent functional groups and comparing them to related structures, we provide a robust framework for spectral analysis, grounded in established spectroscopic principles.

The Logic of Spectral Interpretation: A Foundational Overview

Infrared spectroscopy probes the vibrational transitions of a molecule.[1][2] Covalent bonds are not static; they stretch, bend, and vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to these natural vibrational modes. The resulting spectrum is a unique fingerprint of the molecule's functional groups.[2] Our analysis of this compound will be a systematic deconstruction of its structure, predicting the absorption regions for each key component: the thiazole ring, the ethyl carboxylate group, the methyl substituent, and the carbon-bromine bond.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure the reliability of spectral data, a standardized experimental procedure is critical. For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) technique is a common and effective method.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a diamond or germanium crystal

Procedure:

  • Background Spectrum: With the ATR crystal clean and uncovered, a background spectrum is collected. This measures the ambient atmospheric conditions (e.g., CO2, water vapor) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Preparation: A small amount of the solid this compound is placed on the ATR crystal.

  • Pressure Application: A pressure arm is applied to ensure firm and uniform contact between the sample and the crystal.

  • Sample Spectrum Acquisition: The sample is scanned over the typical mid-IR range (4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum of the compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Obtain Solid Sample B Place on ATR Crystal A->B C Apply Pressure B->C E Collect Sample Spectrum C->E Ensure Good Contact D Collect Background Spectrum D->E F Background Subtraction E->F Generate Raw Spectrum G Peak Identification & Assignment F->G H Structural Elucidation G->H

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Thiazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thiazole rings are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, from anticancer agents to antivirals. The synthesis of these complex molecules involves a series of thiazole intermediates, whose purity and stability are paramount to the quality and safety of the final active pharmaceutical ingredient (API). Consequently, robust analytical methods are required to monitor reaction progress, quantify intermediates, and detect impurities. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands as the preeminent technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2]

This guide provides an in-depth comparison of HPLC methodologies for the analysis of thiazole intermediates. Moving beyond a simple recitation of steps, we will explore the causal relationships behind methodological choices, from column selection to mobile phase optimization. We will then construct a complete, self-validating protocol for method validation, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), to ensure data integrity and regulatory compliance.[3][4][5]

Foundational Principles: Reversed-Phase Chromatography for Thiazole Intermediates

Reversed-phase chromatography (RPC) separates molecules based on their hydrophobicity.[6][7] It utilizes a nonpolar stationary phase (typically silica bonded with C18 or C8 alkyl chains) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[8] Hydrophobic molecules in the sample interact more strongly with the stationary phase, causing them to be retained longer in the column, while more hydrophilic (polar) molecules pass through more quickly.[7]

Causality in Method Development for Thiazoles:

Thiazole intermediates often possess a degree of polarity and may contain ionizable functional groups (e.g., amines, carboxylic acids). This presents a unique challenge, as highly polar compounds can exhibit poor retention on traditional C18 columns.[9] The key to a successful separation lies in manipulating the chromatographic parameters to control the analyte's interaction with the stationary phase.

  • Mobile Phase Composition: The ratio of organic solvent to water is the primary lever for adjusting retention. Increasing the organic solvent content decreases the mobile phase polarity, which weakens the hydrophobic interaction between the analyte and the stationary phase, leading to faster elution (shorter retention times).[7]

  • Mobile Phase pH: For ionizable thiazole intermediates, pH is a critical factor. Adjusting the mobile phase pH can suppress the ionization of acidic or basic functional groups.[9] In their neutral state, these compounds become more hydrophobic and are better retained on a reversed-phase column. For example, acidic intermediates are better retained at a low pH (e.g., pH < 3), where they are protonated and neutral.[9]

  • Column Chemistry: While C18 columns are the workhorse of RPC, alternatives exist for challenging separations. Polar-embedded columns, for instance, contain a polar group within the alkyl chain, which helps to retain polar analytes more effectively.

Comparative Analysis of HPLC Conditions

To illustrate the impact of column selection on separation performance, let's consider a hypothetical mixture of three compounds relevant to a thiazole synthesis pathway:

  • Compound 1: A polar starting material (e.g., a substituted thioamide).

  • Compound 2: The target thiazole intermediate (moderately polar).

  • Compound 3: A non-polar impurity formed during the reaction.

We will compare the performance of a standard C18 column against a C18 column with a polar-embedded group.

Table 1: Comparative Performance of HPLC Columns for Thiazole Intermediate Separation

AnalyteMethod A: Standard C18 ColumnMethod B: Polar-Embedded C18 Column
Retention Time (min) Resolution (Rs)
Compound 1 (Polar SM) 2.1-
Compound 2 (Intermediate) 4.53.8
Compound 3 (Impurity) 10.29.5

Interpretation:

  • Method A (Standard C18): The polar starting material (Compound 1) elutes very early, close to the void volume, indicating minimal retention. While the resolution between all peaks is excellent, the poor retention of Compound 1 could make quantification unreliable.

  • Method B (Polar-Embedded C18): This column provides significantly better retention for the polar starting material, moving it away from the solvent front. This demonstrates the advantage of using alternative column chemistries for analytes with diverse polarities. Although the overall run time is similar, the improved retention of the early-eluting peak makes this method more robust.

Workflow for Robust HPLC Method Development

A systematic approach is essential for developing a reliable HPLC method. The following workflow ensures that all critical parameters are considered and optimized.

Experimental Protocol: HPLC Method Development
  • Define Analytical Target Profile (ATP): Clearly state the method's purpose, such as quantifying an intermediate and resolving it from impurities.[4]

  • Analyte Characterization: Gather information about the thiazole intermediates, including their structure, solubility, pKa, and UV absorbance maxima. This is crucial for selecting the initial column, mobile phase, and detector wavelength.

  • Initial Column and Mobile Phase Screening:

    • Select a starting column (e.g., a C18, 150 mm x 4.6 mm, 5 µm).

    • Begin with a simple mobile phase, such as a gradient of water and acetonitrile with 0.1% formic acid to control pH and improve peak shape.

    • Perform an initial gradient run (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate elution conditions for all analytes.

  • Optimization of Mobile Phase:

    • Gradient Slope: Adjust the gradient steepness to improve the resolution between closely eluting peaks. A shallower gradient provides better separation.

    • pH Adjustment: If peak shape is poor (e.g., tailing) or retention of ionizable compounds is insufficient, evaluate different pH values using appropriate buffers (e.g., phosphate or acetate buffers).

    • Organic Modifier: Compare acetonitrile and methanol. Acetonitrile often provides better resolution and lower backpressure.

  • Optimization of Flow Rate and Temperature:

    • Adjust the flow rate (typically 1.0 mL/min) to balance analysis time and resolution.

    • Control the column temperature (e.g., 30-40 °C) to ensure reproducible retention times and improve peak efficiency.

  • Finalize and Document Method: Once satisfactory separation is achieved, document all final method parameters.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development & Optimization cluster_final Phase 3: Finalization ATP Define Analytical Target Profile (ATP) Char Characterize Analytes (pKa, UV Spectra, Solubility) ATP->Char Screen Initial Screening (Column, Mobile Phase) Char->Screen OptimizeMP Optimize Mobile Phase (Gradient, pH, Solvent) Screen->OptimizeMP OptimizeFlow Optimize Flow Rate & Temperature OptimizeMP->OptimizeFlow Finalize Finalize Method Parameters OptimizeFlow->Finalize Validate Proceed to Method Validation Finalize->Validate

Caption: A streamlined workflow for HPLC method development.

Comprehensive HPLC Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] The following protocol is based on ICH Q2(R2) guidelines and ensures the trustworthiness and reliability of the analytical data.[4][5][10]

MethodValidation cluster_params Core Validation Parameters Validation Method Validation (ICH Q2(R2)) Specificity Specificity Distinguishes analyte from impurities, degradants, and matrix components Validation->Specificity Linearity Linearity & Range Proportional response to concentration over a defined range Validation->Linearity Accuracy Accuracy Closeness of results to the true value (% Recovery) Validation->Accuracy Precision Precision Repeatability (intra-day) Intermediate (inter-day) Validation->Precision Limits Detection & Quantitation Limits LOD & LOQ Validation->Limits Robustness Robustness Unaffected by small, deliberate variations in method parameters Validation->Robustness

Sources

Strategic C-C Bond Formation on Thiazole Scaffolds: A Comparative Yield Analysis of Stille vs. Suzuki-Miyaura Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Paradox

In medicinal chemistry, the thiazole ring is a privileged scaffold (found in Dasatinib, Ixabepilone), yet it presents a distinct "regiochemical paradox" during cross-coupling. While the Suzuki-Miyaura reaction is the industry standard for safety and scalability, it frequently suffers from catastrophic yield collapse at the C2 position due to rapid protodeboronation. Conversely, the Stille coupling, despite its toxicity and purification burdens, remains the "gold standard" for yield reliability at this specific vector.

This guide provides an evidence-based comparison of these two methodologies, specifically analyzing the yield differentials at the C2, C4, and C5 positions, and introduces modern protocols (MIDA boronates) that bridge the performance gap.

Mechanistic Divergence: The "Protodeboronation Trap"

To understand the yield differential, one must understand the failure mode. Thiazole C2 is inherently acidic. In the basic conditions required for Suzuki coupling (to activate the boronic acid to a boronate "ate" complex), 2-thiazolylboronic acids undergo rapid hydrolysis of the C-B bond, replacing it with a proton (H) before transmetallation can occur. Stannanes (Stille) are neutral and immune to this pathway.

Visualization: The C2-Instability Mechanism

ThiazoleCoupling Substrate 2-Thiazolyl-Metal Species SuzukiPath Suzuki Conditions (Base: Na2CO3/K3PO4) Substrate->SuzukiPath StillePath Stille Conditions (Neutral) Substrate->StillePath Boronate Boronate 'Ate' Complex (Unstable at C2) SuzukiPath->Boronate Stannane Organostannane (Stable) StillePath->Stannane Decomp Protodeboronation (C-H Product / Yield Loss) Boronate->Decomp Fast (k1) Product Cross-Coupled Product (C-C Bond) Boronate->Product Slow (k2) Stannane->Product Reliable Transmetallation

Figure 1: Mechanistic divergence showing why standard Suzuki conditions often fail at the Thiazole C2 position due to competitive protodeboronation.

Comparative Yield Analysis

The following data aggregates typical isolated yields from literature comparisons, specifically focusing on the coupling of Thiazole-Metal species with Aryl Halides .

Scenario A: The C2 "Kill Zone" (2-Metallated Thiazole)

Challenge: High acidity of C2 leads to C-Metal bond instability.

MethodologyReagent TypeTypical YieldPrimary Failure ModeVerdict
Standard Suzuki Boronic Acid / Pinacol Ester< 10 - 40% Rapid ProtodeboronationAvoid
Stille Tributylstannane75 - 92% Acid sensitivity (rare)Preferred
MIDA-Suzuki MIDA Boronate85 - 95% Steric bulk (minor)Excellent Alternative

Key Insight: Standard boronic acids at C2 have a half-life of minutes in aqueous base. Stannanes are stable for months. Unless using MIDA boronates (slow-release), Stille is the superior choice for C2 functionalization.

Scenario B: The C4 & C5 "Safe Zones"

Context: These positions lack the heteroatom-adjacent acidity of C2.

MethodologyReagent TypeTypical YieldVerdict
Standard Suzuki Pinacol Ester80 - 95% Preferred (Green/Scalable)
Stille Tributylstannane80 - 95% Secondary (Toxic waste)
Strategic Decision Framework

Use this logic flow to select the correct protocol for your specific substrate.

DecisionTree Start Target: Aryl-Thiazole Bond Position Which Thiazole Position? Start->Position C2 C2 Position (High Instability) Position->C2 C4C5 C4 or C5 Position (Stable) Position->C4C5 Scale Is Scale > 100g? C2->Scale SuzukiStd USE STANDARD SUZUKI (Boronic Acids) C4C5->SuzukiStd Green Chemistry Stille USE STILLE (Protocol A) Scale->Stille No (Discovery/Yield Priority) SuzukiMIDA USE MIDA SUZUKI (Protocol B) Scale->SuzukiMIDA Yes (Avoid Tin Waste)

Figure 2: Decision matrix for selecting coupling conditions based on regiochemistry and scale.

Experimental Protocols
Protocol A: High-Fidelity Stille Coupling (C2-Selective)

Best for: Discovery chemistry, C2-position, complex substrates where yield is paramount.

Rationale: Uses


 for a robust catalytic cycle and Copper(I) Iodide as a co-catalyst ("The Farina Effect") to accelerate transmetallation, outcompeting side reactions.
  • Reagents:

    • 2-(Tributylstannyl)thiazole (1.1 equiv)

    • Aryl Bromide/Iodide (1.0 equiv)

    • 
       (5 mol%)
      
    • CuI (10 mol%) - Critical accelerating additive

    • Solvent: Anhydrous DMF or Toluene (0.1 M)

  • Procedure:

    • Charge a reaction vial with Aryl Halide, Pd catalyst, and CuI.

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvent and the Stannane.

    • Heat to 90°C for 4–12 hours.

    • Workup: Dilute with EtOAc. Wash with saturated KF solution (to precipitate tin as insoluble

      
      ) or stir with 10% aqueous 
      
      
      
      to sequester copper.
  • Validation:

    • TLC should show clean conversion. If starting material remains but stannane is consumed, check for homocoupling of the stannane (a common Stille side reaction).

Protocol B: MIDA-Enhanced Suzuki Coupling (C2-Selective)

Best for: Process chemistry, avoiding tin toxicity, achieving Stille-like yields without Stille toxicity.

Rationale: The MIDA (N-methyliminodiacetic acid) ligand protects the boron center.[1] The boronic acid is released slowly by mild hydrolysis, keeping the concentration of the unstable free acid low ("Slow Release Strategy"), preventing the accumulation that leads to protodeboronation.

  • Reagents:

    • 2-Thiazolyl MIDA boronate (1.2 equiv)

    • Aryl Bromide (1.0 equiv)

    • 
       (2 mol%)
      
    • XPhos (4 mol%) - Ligand crucial for heteroaryl coupling

    • Base:

      
       (3.0 equiv, 3M aqueous solution)
      
    • Solvent: THF or Dioxane (0.1 M)

  • Procedure:

    • Combine MIDA boronate, Aryl Bromide, Palladium source, and Ligand in a vial.

    • Add solvent and aqueous base.[2][3][4]

    • Heat to 60°C . Note: MIDA hydrolysis is temperature dependent. Do not overheat >80°C initially.

    • Monitor by LCMS. The MIDA ester will disappear as the product appears.

  • Validation:

    • If yield is low, verify the quality of the MIDA boronate. Unlike pinacol esters, MIDA boronates are bench stable, but the slow-release rate must match the catalytic turnover.

References
  • Burke, M. D., et al. (2025). "Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions." Macromolecules.

  • Lennartz, C., et al. (2023). "Stille vs. Suzuki – cross-coupling for the functionalization of diazocines."[5][6] RSC Advances.

  • Aggarwal, V. K., et al. (2010). "Protodeboronation of Tertiary Boronic Esters." Journal of the American Chemical Society.[3]

  • Doucet, H., et al. (2024).[2] "Palladium-Catalyzed C4,C5-Diarylation of Isoxazole-3-Carboxylate by Double C-H Bond Functionalization." European Journal of Organic Chemistry.

  • Sigma-Aldrich. "MIDA Boronates: Technical Guide for Slow-Release Cross-Coupling."

Sources

Safety Operating Guide

Ethyl 5-bromo-4-methylthiazole-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Ethyl 5-bromo-4-methylthiazole-2-carboxylate is a halogenated heteroaromatic ester used primarily as a pharmaceutical building block. Its disposal requires strict adherence to halogenated waste protocols due to the presence of both bromine and sulfur, which generate corrosive gases (HBr, SOₓ) upon incineration.

Critical Directive:

  • DO NOT dispose of this compound down the drain.

  • DO NOT mix with non-halogenated solvents or strong oxidizers.

  • ALWAYS segregate as Halogenated Organic Waste .

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the material identity to ensure the correct waste stream selection.

ParameterDataOperational Implication
Chemical Name This compoundOfficial manifest name.
CAS Number 79247-80-6 Use for waste profiling/labeling.
Molecular Formula C₇H₈BrNO₂SContains Br and S ; requires scrubbed incineration.
Physical State Solid (typically off-white to yellow)Disposed of via solid waste drums unless in solution.
Hazard Class (GHS) Irritant (Skin/Eye/Resp), H315, H319, H335Standard PPE (Nitrile gloves, safety glasses, lab coat) required.
Reactivity Stable; Ester moiety susceptible to hydrolysis.Keep dry; segregate from strong bases/acids.

Pre-Disposal Segregation & Storage

Proper segregation is the primary defense against unexpected exothermic events in the waste container.

  • Incompatibility: Segregate strictly from strong oxidizers (e.g., permanganates, peroxides) and strong bases (which may hydrolyze the ester, generating heat and pressure).

  • Container Selection:

    • Solids: High-density polyethylene (HDPE) wide-mouth jars.

    • Solutions: Amber glass or HDPE carboys (if solvent compatible).

  • Labeling: Must be labeled "Hazardous Waste - Halogenated." Explicitly list "this compound" as a constituent.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired shelf stock, excess weighing amounts, or failed reaction solids.

  • Transfer: Transfer the solid material into a dedicated Halogenated Solid Waste container.

  • Double-Bagging: If the material is a fine powder, place it inside a sealable bag (e.g., Ziploc) before placing it in the waste drum to minimize dust generation during final incineration handling.

  • Manifesting: Record the weight. Ensure the waste profile lists "Brominated Organic Solid."

  • Destruction Method: High-temperature incineration with flue gas scrubbing (to capture HBr and SO₂).

Scenario B: Disposal of Reaction Mixtures (Solutions)

Applicable for: Mother liquors, filtrates, or reaction mixtures containing the compound.

  • Solvent Check: Identify the primary solvent.

    • If solvent is halogenated (DCM, Chloroform): Combine directly into Halogenated Solvent Waste .

    • If solvent is non-halogenated (Ethyl Acetate, Methanol): The presence of the brominated solute (the thiazole) mandates that the ENTIRE mixture be classified as Halogenated Waste .

  • pH Adjustment: Ensure the solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize carefully before adding to the waste carboy to prevent drum pressurization.

  • Precipitation (Optional): If the concentration is high (>10%), consider concentrating the solution via rotary evaporation to recover the solid for "Solid Waste" disposal, reducing the volume of expensive halogenated liquid waste.

Scenario C: Contaminated Debris

Applicable for: Gloves, paper towels, weigh boats.

  • Segregation: Do not mix with regular trash.

  • Collection: Place in a dedicated "Chemically Contaminated Debris" bin (usually a yellow or red bin with a liner).

  • Sharps: If using needles/syringes with this compound, they must go into a RCRA-regulated sharps container , not standard biohazard sharps.

Visual Workflows

Figure 1: Waste Stream Decision Matrix

Use this logic tree to determine the correct disposal path for your material.

WasteStream Start Start: Material State IsSolid Is it a Solid? Start->IsSolid IsLiquid Is it a Liquid/Solution? Start->IsLiquid SolidPath Pure Substance or Contaminated Debris? IsSolid->SolidPath LiquidPath Check Solvent Type IsLiquid->LiquidPath HaloSolid DISPOSAL A: Halogenated Solid Waste (Incineration) SolidPath->HaloSolid Pure Chemical Debris DISPOSAL C: Chemically Contaminated Debris Bin SolidPath->Debris Gloves/Wipes HaloSolvent Solvent is Halogenated (e.g., DCM) LiquidPath->HaloSolvent NonHaloSolvent Solvent is Non-Halogenated (e.g., MeOH, EtOAc) LiquidPath->NonHaloSolvent HaloLiquidWaste DISPOSAL B: Halogenated Solvent Waste (Do NOT mix with Non-Halo) HaloSolvent->HaloLiquidWaste NonHaloSolvent->HaloLiquidWaste Contaminant makes entire stream Halogenated

Caption: Decision logic for segregating this compound waste streams.

Figure 2: Emergency Spill Response Protocol

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill SPILL DETECTED Evacuate 1. Alert & Isolate (15 ft radius) Spill->Evacuate PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Evacuate->PPE Contain 3. Containment Cover with absorbent pads PPE->Contain Clean 4. Cleanup Scoop into bag/jar Contain->Clean Decon 5. Decontamination Wash surface with soap/water Clean->Decon Dispose 6. Disposal Label as Hazardous Debris Decon->Dispose

Caption: Step-by-step workflow for managing minor laboratory spills.

Regulatory Compliance (RCRA & EPA)

While This compound is not explicitly listed on the EPA "P" or "U" lists (unlike some specific thiosemicarbazides), it falls under the "Characteristic" waste definition if it exhibits toxicity or is mixed with listed solvents.

  • Waste Code Assignment:

    • If pure and unused: Dispose of as D001 (Ignitable) if combustible, or generally as Non-RCRA Regulated Hazardous Waste (unless toxicity characteristic leaching procedure [TCLP] proves otherwise).

    • Best Practice: Treat as Hazardous Waste regardless of RCRA exemption status due to the halogen content.

    • If mixed with spent halogenated solvents (e.g., Methylene Chloride): Assign code F002 .

  • European Waste Code (EWC):

    • 16 05 08 *: Discarded organic chemicals consisting of or containing hazardous substances.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54366663, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

A Senior Application Scientist's Guide to Handling Ethyl 5-bromo-4-methylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development and scientific discovery, our work with novel chemical intermediates like Ethyl 5-bromo-4-methylthiazole-2-carboxylate is foundational. This brominated thiazole derivative serves as a critical building block in the synthesis of more complex molecules. However, its chemical reactivity necessitates a comprehensive and meticulous approach to safety. The presence of a halogen and a thiazole ring suggests potential for irritation and sensitization, making the adoption of stringent personal protective equipment (PPE) protocols not just a regulatory requirement, but a cornerstone of responsible laboratory practice.

This guide moves beyond a simple checklist. It provides a procedural and logistical framework for the safe handling, use, and disposal of this compound, grounded in an understanding of its potential hazards. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.

Hazard Assessment: Understanding the "Why"

While a comprehensive toxicological profile for this compound (CAS RN: 79247-80-6) may be limited, the chemistry of its structural class provides a strong basis for a conservative risk assessment.[1] Structurally similar compounds, such as other brominated thiazole esters, are known to cause skin irritation, potential skin sensitization, serious eye damage, and respiratory irritation.[2][3] Therefore, we must handle this compound with the assumption that it presents similar hazards. All chemical products should be treated with the recognition of having "unknown hazards and toxicity".[1]

The primary routes of exposure to mitigate are:

  • Inhalation: Especially when handling the compound in its solid, powdered form.

  • Dermal Contact: Direct skin contact can lead to irritation or allergic reactions.

  • Ocular Contact: Splashes pose a significant risk of serious eye damage.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to prevent exposure.[4] The following table summarizes the required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Safety Goggles (ANSI Z87.1) & Face ShieldDisposable Nitrile Gloves (Double-gloving recommended)Long-sleeved Laboratory CoatNIOSH-approved N95 or N100 Respirator
Dissolving/Transfer Safety Goggles (ANSI Z87.1) & Face ShieldDisposable Nitrile GlovesLong-sleeved Laboratory CoatNot required if performed in a certified chemical fume hood
Reaction/Work-up Safety Goggles (ANSI Z87.1)Disposable Nitrile GlovesLong-sleeved Laboratory CoatNot required if performed in a certified chemical fume hood
Detailed PPE Specifications:
  • Eye and Face Protection: Chemical splash goggles compliant with ANSI Z87.1 standards are mandatory at all times.[5] When handling larger quantities or during procedures with a high risk of splashing (e.g., transfers, solvent addition), a face shield must be worn over the safety goggles for full facial protection.[4][5]

  • Hand Protection: Chemical-resistant nitrile gloves are the standard for preventing incidental contact.[4][5] Given the potential for skin irritation, double-gloving is a prudent measure, especially during weighing and transfers. Always inspect gloves for tears or pinholes before use and remove them promptly using the proper technique to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing gloves.

  • Body Protection: A long-sleeved laboratory coat protects skin and personal clothing from contamination.[4][5] Ensure the coat is fully buttoned. In the event of a significant spill on the lab coat, it should be removed immediately and decontaminated before reuse.

  • Respiratory Protection: Handling the solid form of this compound can generate dust. All weighing operations must be conducted within a chemical fume hood or a ventilated balance enclosure. A NIOSH-approved N95 or N100 respirator is required during these activities to prevent inhalation of airborne particles.[5] You must be medically cleared and fit-tested to wear a respirator.[6]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict operational workflow is critical for minimizing exposure risk. All handling of this compound must be performed within a certified chemical fume hood.[4][6]

Step 1: Preparation
  • Designate Area: Confine all work with the compound to a specific, clearly marked area within a chemical fume hood.[6]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh paper, glassware, solvents) and place them within the fume hood.

  • Don PPE: Put on all required PPE as detailed in the table above, starting with the lab coat, followed by the respirator (if weighing), safety goggles, face shield, and finally, gloves.

Step 2: Weighing and Transfer
  • Tare Balance: Place weigh paper or a suitable container on the analytical balance inside the fume hood and tare it.

  • Dispense Solid: Carefully dispense the required amount of the solid compound. Avoid creating dust by handling the material gently.

  • Transfer to Vessel: Carefully transfer the weighed solid into the reaction vessel.

  • Clean Up: Immediately clean any residual powder from the spatula and balance area using a wipe dampened with a suitable solvent (e.g., ethanol), treating the wipe as hazardous waste.

Step 3: Solubilization and Reaction
  • Add Solvent: Slowly add the desired solvent to the reaction vessel, ensuring the process is controlled to avoid splashing.

  • Initiate Reaction: Proceed with your experimental protocol, keeping the apparatus within the fume hood.

Emergency Procedures

In the event of an exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Use an emergency eyewash station if available.[8] Do not rub the eye.[8] Remove contact lenses if present and easy to do so.[9][10] Seek immediate medical attention.[7][11]

  • Skin Contact: Remove any contaminated clothing immediately.[9] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[7][9] Seek medical attention if irritation develops or persists.[3]

  • Inhalation: Move the affected person to fresh air at once.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Spill:

    • Small Spill (can be cleaned up in <10 minutes): Wearing your full PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand).[6] Place the absorbent material and any contaminated debris into a sealed, properly labeled container for hazardous waste disposal.[6]

    • Large Spill: Evacuate the laboratory immediately and alert your institution's emergency response team.

Disposal Plan: Managing Halogenated Waste

This compound is a halogenated organic compound. As such, all waste streams containing this chemical must be segregated and disposed of as halogenated organic waste .[12][13] This is critical because the disposal cost for halogenated waste is significantly higher than for non-halogenated waste, and improper mixing can create reactive hazards.[12][14]

Waste Segregation:
  • Solid Waste: Contaminated items such as gloves, weigh paper, and absorbent materials must be placed in a clearly labeled, sealed container designated for "Halogenated Solid Waste".

  • Liquid Waste: All solutions from the reaction and cleanup containing the compound must be collected in a compatible, closed container.[15] This container must be labeled with a "Hazardous Waste" tag that clearly identifies the contents as "Halogenated Organic Waste" and lists all chemical constituents and their approximate percentages.[12][13]

  • Location: Waste containers must be kept closed when not in use and stored in a designated satellite accumulation area within the lab, preferably in secondary containment.[12][15]

Never dispose of halogenated organic waste down the drain. [6]

Safe Handling Workflow Diagram

The following diagram outlines the complete, self-validating workflow for handling this compound.

A 1. Preparation - Designate Area in Fume Hood - Assemble Materials B 2. Don PPE - Lab Coat, Respirator (if needed) - Goggles, Face Shield, Gloves A->B Proceed to PPE C 3. Weighing & Transfer - Perform in Fume Hood - Handle Gently to Avoid Dust B->C Enter Work Zone D 4. Solubilization & Reaction - Controlled Solvent Addition - Maintain in Fume Hood C->D Material Weighed H Emergency Procedures - Eye/Skin Flush, Evacuate Spill C->H If Exposure Occurs E 5. Cleanup & Waste Segregation - Collect all waste streams - Label as 'Halogenated Waste' D->E Experiment Complete D->H If Exposure Occurs F 6. Doff PPE - Remove Gloves First (Properly) - Follow with other items E->F Work Area Clear E->H If Exposure Occurs G 7. Final Hand Wash - Thoroughly with Soap & Water F->G Leaving Work Zone

Caption: Workflow for handling this compound.

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Sources

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